VT02956
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H23N5O |
|---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
3-[4-[4-(aminomethyl)piperidin-1-yl]-2-pyridin-4-ylquinazolin-8-yl]prop-2-yn-1-ol |
InChI |
InChI=1S/C22H23N5O/c23-15-16-8-12-27(13-9-16)22-19-5-1-3-17(4-2-14-28)20(19)25-21(26-22)18-6-10-24-11-7-18/h1,3,5-7,10-11,16,28H,8-9,12-15,23H2 |
InChI Key |
KXRPXGNXQVGLIN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CN)C2=NC(=NC3=C(C=CC=C32)C#CCO)C4=CC=NC=C4 |
Origin of Product |
United States |
Foundational & Exploratory
The Role of VT02956 in the Hippo Pathway: A Technical Guide
A potent LATS inhibitor, VT02956, offers a novel therapeutic strategy for ER+ breast cancer by modulating the Hippo signaling pathway to repress Estrogen Receptor alpha (ERα) expression. This document provides an in-depth overview of the mechanism of action, key experimental data, and relevant protocols associated with this compound.
Introduction
The Hippo signaling pathway is a critical regulator of organ size, tissue homeostasis, and cell fate. Its dysregulation is frequently implicated in the development and progression of various cancers. The core of the Hippo pathway consists of a kinase cascade, including the serine/threonine kinases LATS1 and LATS2 (Large Tumor Suppressor 1 and 2), which phosphorylate and inactivate the downstream transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif). When the Hippo pathway is inactive, unphosphorylated YAP/TAZ translocate to the nucleus, bind to TEAD transcription factors, and drive the expression of genes involved in cell proliferation and survival.[1][2][3]
This compound has been identified as a potent and specific inhibitor of LATS1 and LATS2 kinases.[4][5] This inhibition leads to the activation of YAP/TAZ, which paradoxically results in the suppression of Estrogen Receptor alpha (ERα) expression in ER+ breast cancer cells, highlighting a unique therapeutic vulnerability.[6][7][8]
Mechanism of Action
This compound exerts its effects by directly inhibiting the kinase activity of LATS1 and LATS2.[4][5] This action blocks the phosphorylation of YAP and TAZ.[5][9] The resulting dephosphorylated and active YAP/TAZ translocate to the nucleus and promote the transcription of target genes. Among these is Vestigial-Like Protein 3 (VGLL3).[6][7][10]
VGLL3 acts as a competitive inhibitor of YAP/TAZ for binding to TEAD transcription factors at the super-enhancer region of the ESR1 gene, which encodes ERα.[6][7][10] By displacing YAP/TAZ, VGLL3 recruits the NCOR2/SMRT repressor complex, leading to epigenetic silencing and transcriptional repression of ESR1.[6][7][10] The subsequent downregulation of ERα inhibits the growth of ER+ breast cancer cells and patient-derived tumor organoids.[5][6][7]
Signaling Pathway Diagram
Caption: Mechanism of this compound in the Hippo pathway leading to ERα repression.
Quantitative Data
| Parameter | Target | Value | Cell Line/System | Reference |
| IC50 | LATS1 | 0.76 nM | In vitro kinase assay | [4][5][10] |
| LATS2 | 0.52 nM | In vitro kinase assay | [4][5][10] | |
| IC50 (YAP Phosphorylation) | p-YAP (Ser127) | 0.16 µM | HEK293A cells | [5] |
| p-YAP (Ser127) | 0.43 µM | 4T1 cells | [5] |
Experimental Protocols
In Vitro LATS Kinase Assay
A high-throughput screen for LATS kinase inhibitors was conducted using an in vitro LATS kinase assay.[10] Approximately 17,000 compounds were screened, leading to the identification and optimization of this compound.[10] The kinase activities of LATS1 and LATS2 were measured in the presence of increasing concentrations of this compound to determine the IC50 values.[9][10]
Cell Culture and Treatment
Human breast cancer cell lines, such as MCF-7 and T47D (ER+), were cultured in appropriate media.[5] For experiments, cells were treated with varying concentrations of this compound or a DMSO control for specified durations. For instance, MCF-7 cells were treated with 0.1, 0.5, and 2 µM of this compound for 2 days prior to immunoblot analysis to observe dose-dependent effects on YAP/TAZ dephosphorylation and ERα reduction.[9]
Immunoblot Analysis
Following treatment, cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were blocked and then incubated with primary antibodies against target proteins such as p-YAP, YAP, TAZ, ERα, and loading controls. After incubation with secondary antibodies, the protein bands were visualized using an appropriate detection system.[9]
Quantitative Real-Time PCR (qRT-PCR)
Total RNA was extracted from treated cells or organoids, and cDNA was synthesized. qRT-PCR was performed using primers specific for target genes, including ESR1, TFF1, GREB1, and YAP/TAZ target genes. Gene expression levels were normalized to a housekeeping gene.[5][9]
Patient-Derived Tumor Organoid Culture
Breast tumor organoids were established from patient samples and cultured in appropriate media. These organoids were treated with this compound to assess its effects on the expression of ERα and its target genes, as well as on organoid growth.[5][6]
Experimental Workflow Diagram
Caption: Workflow for evaluating the efficacy of this compound.
Therapeutic Implications
The discovery of this compound and its mechanism of action presents a promising therapeutic avenue for ER+ breast cancer, particularly for endocrine-resistant tumors.[6][7] By targeting the LATS kinases, this compound leverages the Hippo pathway to downregulate ERα, a key driver of ER+ breast cancer. This novel approach could be used as a standalone therapy or in combination with other treatments, such as CDK4/6 inhibitors like Palbociclib, where synergistic effects have been observed in reducing cancer cell growth.[5] Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound.[11][12]
References
- 1. An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. glpbio.com [glpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Transcriptional repression of estrogen receptor alpha by YAP reveals the Hippo pathway as therapeutic target for ER+ breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Transcriptional repression of estrogen receptor alpha by YAP reveals the Hippo pathway as therapeutic target for ER+ breast cancer [ideas.repec.org]
- 9. researchgate.net [researchgate.net]
- 10. Transcriptional repression of estrogen receptor alpha by YAP reveals the Hippo pathway as therapeutic target for ER+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical Advances in Theranostics for the Different Molecular Subtypes of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical Trials | Jazz Pharmaceuticals [jazzpharma.com]
In-Depth Technical Guide: Discovery and Development of VT02956, a Potent LATS Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
VT02956 is a potent and selective small molecule inhibitor of the Large Tumor Suppressor Kinases 1 and 2 (LATS1/2), key components of the Hippo signaling pathway. This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of this compound. It is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of targeting the Hippo pathway, particularly in the context of Estrogen Receptor-positive (ER+) breast cancer.
Introduction: Targeting the Hippo Pathway
The Hippo signaling pathway is a critical regulator of organ size, tissue homeostasis, and cell fate. Its dysregulation is implicated in the development and progression of various cancers. The core of the pathway consists of a kinase cascade where the LATS1/2 kinases phosphorylate and inactivate the transcriptional co-activators Yes-associated protein (YAP) and its paralog, transcriptional co-activator with PDZ-binding motif (TAZ). In many cancers, the Hippo pathway is inactivated, leading to the activation of YAP/TAZ, which then drive tumor growth.
Recently, a novel therapeutic strategy has emerged in ER+ breast cancer, where activation of the YAP/TAZ pathway has been shown to suppress the expression of the estrogen receptor alpha (ERα), a key driver of this cancer subtype. This has led to the hypothesis that inhibiting the LATS kinases, thereby activating YAP/TAZ, could be a viable therapeutic approach for ER+ breast cancer, including endocrine-resistant forms. This compound was developed to test this hypothesis.
Discovery of this compound
The discovery of this compound stemmed from a structure-activity relationship (SAR) study that originated from a known AKT inhibitor scaffold. Through medicinal chemistry efforts, the scaffold was optimized to enhance potency and selectivity for LATS1 and LATS2 kinases.
Mechanism of Action
This compound exerts its biological effects by directly inhibiting the kinase activity of LATS1 and LATS2. This inhibition prevents the phosphorylation of YAP and TAZ. Unphosphorylated, active YAP/TAZ translocate to the nucleus where they associate with TEAD transcription factors to regulate gene expression. In the context of ER+ breast cancer, this leads to the transcriptional repression of the ESR1 gene, which encodes ERα. The subsequent reduction in ERα levels inhibits the growth of ER+ breast cancer cells.[1][2]
Figure 1: Mechanism of action of this compound in ER+ breast cancer.
Quantitative Data
The following tables summarize the key quantitative data for this compound from in vitro and cellular assays.
Table 1: In Vitro Kinase Inhibition
| Target | IC₅₀ (nM) |
| LATS1 | 0.76[3][4][5] |
| LATS2 | 0.52[3][4][5] |
Table 2: Cellular Activity
| Assay | Cell Line | IC₅₀ (µM) |
| YAP Phosphorylation | HEK293A | 0.16[6] |
| YAP Phosphorylation | 4T1 | 0.43[3] |
Table 3: In Vitro and In Vivo Experimental Concentrations
| Experiment | Cell Line/Model | Concentration/Dose | Duration | Effect |
| YAP/TAZ Phosphorylation | HEK293A, 4T1 | 2 µM | 0-30 min | Reduction in phosphorylation[3] |
| ERα & Target Gene Reduction | BTO-02 Organoids | 2 µM | 2 days | Reduction in ERα, TFF1, and GREB1[3] |
| Cell Proliferation | MCF-7, T47D | 2 µM | 4 days | Inhibition of proliferation[3] |
| Combination Study | MCF-7 | 2 µM this compound + 0.1/0.3 µM Palbociclib | 7 days | Dramatic reduction in growth[3] |
| Colony Formation | MCF-7 | 2 µM this compound + 0.1 µM Palbociclib | 9 days | Drastic reduction in colony formation[3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro LATS Kinase Assay
This protocol outlines a non-radioactive method to measure the kinase activity of LATS1/2.
Figure 2: Workflow for the in vitro LATS kinase assay.
Protocol:
-
Reaction Setup: In a microplate, combine recombinant human LATS1 or LATS2 enzyme with varying concentrations of this compound or vehicle control (DMSO) in a kinase assay buffer.
-
Initiate Reaction: Add a mixture of the substrate (e.g., a recombinant YAP fragment) and ATP to initiate the kinase reaction.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding a solution containing EDTA or by denaturation with SDS-PAGE sample buffer.
-
Detection: The level of phosphorylated YAP is quantified. This can be achieved through various methods:
-
Western Blot: Separate the reaction products by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for phosphorylated YAP (e.g., anti-pYAP Ser127).
-
HTRF (Homogeneous Time-Resolved Fluorescence): Utilize a kit containing europium cryptate-labeled anti-YAP antibody and d2-labeled anti-pYAP antibody. The FRET signal is proportional to the amount of phosphorylated YAP.
-
-
Data Analysis: Plot the percentage of kinase inhibition against the concentration of this compound to determine the IC₅₀ value.
Cellular YAP/TAZ Phosphorylation Assay
This protocol describes a cell-based assay to measure the effect of this compound on YAP/TAZ phosphorylation.
Protocol:
-
Cell Culture: Plate cells (e.g., HEK293A, 4T1, MCF-7) in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control for the desired time (e.g., 30 minutes to 2 hours).
-
Cell Lysis: Lyse the cells using a buffer compatible with the downstream detection method.
-
Detection of Phosphorylated YAP/TAZ:
-
Western Blot with Phos-tag™: Separate the cell lysates on an SDS-PAGE gel containing Phos-tag™, which retards the migration of phosphorylated proteins. Transfer to a membrane and probe with an anti-YAP or anti-TAZ antibody. The ratio of the shifted (phosphorylated) to unshifted (unphosphorylated) bands can be quantified.
-
HTRF Assay: Use a commercial HTRF kit for detecting phosphorylated YAP. Add the cell lysate to a microplate containing the HTRF antibody reagents and measure the time-resolved fluorescence.
-
-
Data Analysis: Calculate the percentage of inhibition of YAP/TAZ phosphorylation at each concentration of this compound and determine the cellular IC₅₀.
ER+ Breast Cancer Cell Proliferation Assay
This protocol is used to assess the anti-proliferative effect of this compound on ER+ breast cancer cell lines.
Protocol:
-
Cell Seeding: Seed ER+ breast cancer cells (e.g., MCF-7, T47D) in a 96-well plate at a predetermined density.
-
Treatment: After allowing the cells to attach, treat them with various concentrations of this compound.
-
Incubation: Incubate the cells for a period of 4 to 7 days.[3]
-
Viability Assessment: Measure cell viability using a suitable method:
-
MTT Assay: Add MTT solution to the wells and incubate. Then, add a solubilizing agent and measure the absorbance at 570 nm.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Add the reagent to the wells and measure the luminescence, which is proportional to the amount of ATP and thus the number of viable cells.
-
-
Data Analysis: Normalize the results to vehicle-treated control cells and plot cell viability against the concentration of this compound to determine the GI₅₀ (concentration for 50% growth inhibition).
Patient-Derived Breast Tumor Organoid (BTO) Drug Response Assay
This assay evaluates the efficacy of this compound in a more clinically relevant 3D culture model.
Figure 3: Workflow for patient-derived organoid drug response assay.
Protocol:
-
Organoid Establishment: Isolate and process fresh ER+ breast tumor tissue to establish 3D organoid cultures in a suitable extracellular matrix (e.g., Matrigel®).
-
Treatment: Once organoids are established, treat them with this compound or vehicle control.
-
Monitoring: Monitor organoid growth and morphology over several days using brightfield microscopy.
-
Endpoint Analysis: After the treatment period (e.g., 12 days), assess the effect of this compound:
-
Viability Assay: Use a 3D-compatible viability assay (e.g., CellTiter-Glo® 3D).
-
Gene Expression Analysis: Harvest the organoids, extract RNA, and perform qRT-PCR to measure the expression of ESR1 and its target genes.[3]
-
Preclinical Efficacy and Pharmacokinetics
Currently, detailed in vivo efficacy and pharmacokinetic data for this compound are not publicly available. Such studies would typically involve:
-
Pharmacokinetic Studies: Administration of this compound to animal models (e.g., mice, rats) to determine its absorption, distribution, metabolism, and excretion (ADME) properties, including parameters like half-life (t₁/₂), maximum concentration (Cₘₐₓ), and bioavailability.
-
In Vivo Efficacy Studies: Evaluation of the anti-tumor activity of this compound in ER+ breast cancer xenograft or patient-derived xenograft (PDX) models. This would involve treating tumor-bearing animals with this compound and monitoring tumor growth over time.
Clinical Development
As of the date of this document, there is no publicly available information on any clinical trials involving this compound.
Conclusion
This compound is a potent and selective LATS inhibitor that has demonstrated promising preclinical activity in ER+ breast cancer models. Its mechanism of action, involving the activation of the YAP/TAZ pathway to suppress ERα expression, represents a novel therapeutic strategy for this disease. Further investigation into its in vivo efficacy, pharmacokinetics, and safety profile is warranted to determine its potential for clinical development. This technical guide provides a foundational understanding of this compound for researchers and clinicians in the field of oncology and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Transcriptional repression of estrogen receptor alpha by YAP reveals the Hippo pathway as therapeutic target for ER+ breast cancer [ideas.repec.org]
- 3. glpbio.com [glpbio.com]
- 4. Transcriptional repression of estrogen receptor alpha by YAP reveals the Hippo pathway as therapeutic target for ER+ breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. Discovery and Optimization of LATS1 and LATS2 Kinase Inhibitors for Use in Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Inhibitory Activity of VT02956 on LATS1 and LATS2 Kinases: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the in vitro inhibitory potency of VT02956, a small molecule inhibitor targeting the Large Tumor Suppressor Kinases 1 and 2 (LATS1 and LATS2). The content herein is intended for researchers, scientists, and drug development professionals engaged in oncology and cell signaling research, with a particular focus on the Hippo signaling pathway.
Executive Summary
This compound demonstrates potent and specific inhibition of both LATS1 and LATS2 kinases in in vitro biochemical assays. The compound exhibits sub-nanomolar efficacy, positioning it as a powerful research tool for elucidating the physiological and pathological roles of the LATS kinases and as a potential therapeutic candidate. This document details the inhibitory concentrations (IC50) of this compound against LATS1 and LATS2, provides a representative experimental protocol for determining these values, and visualizes the compound's mechanism of action within the Hippo signaling pathway.
Data Presentation: In Vitro IC50 of this compound
The half-maximal inhibitory concentration (IC50) values of this compound against LATS1 and LATS2 were determined through in vitro kinase assays. The results are summarized in the table below.
| Kinase Target | This compound IC50 (nM) |
| LATS1 | 0.76 |
| LATS2 | 0.52 |
Table 1: In vitro IC50 values of this compound against LATS1 and LATS2 kinases.
Experimental Protocols
The following is a detailed, representative methodology for an in vitro kinase assay to determine the IC50 values of this compound, based on established and widely used protocols such as the ADP-Glo™ Kinase Assay.
Objective: To quantify the in vitro inhibitory activity of this compound on recombinant human LATS1 and LATS2 kinases.
Materials:
-
Recombinant human LATS1 and LATS2 enzymes
-
YAPtide (a synthetic peptide substrate for LATS kinases)
-
This compound (serially diluted in DMSO)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar ADP detection system)
-
384-well white assay plates
-
Multichannel pipettes and plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: A 10-point serial dilution of this compound is prepared in DMSO, typically starting from a high concentration (e.g., 10 µM) and diluting 1:3 at each step. A DMSO-only control is also included.
-
Kinase Reaction Setup:
-
To each well of a 384-well plate, add 2.5 µL of the serially diluted this compound or DMSO control.
-
Add 5 µL of a solution containing the LATS1 or LATS2 kinase and the YAPtide substrate in kinase reaction buffer to each well.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the respective kinase.
-
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
-
Reaction Termination and ADP Detection:
-
Following incubation, 5 µL of ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete the remaining ATP. The plate is then incubated for 40 minutes at room temperature.
-
Subsequently, 10 µL of Kinase Detection Reagent is added to each well. This reagent converts the ADP generated during the kinase reaction into ATP, which then fuels a luciferase-luciferin reaction, producing a luminescent signal. The plate is incubated for a further 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
The luminescence of each well is measured using a plate reader.
-
The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
The data is normalized to the DMSO control (representing 100% kinase activity) and a no-kinase control (representing 0% activity).
-
The normalized data is then plotted against the logarithm of the this compound concentration, and the IC50 value is calculated using a non-linear regression analysis (four-parameter logistic fit).
-
Mandatory Visualizations
Hippo Signaling Pathway and this compound Inhibition
The diagram below illustrates the canonical Hippo signaling pathway and the point of intervention for this compound. Under normal conditions (Hippo "ON"), a kinase cascade involving MST1/2 and SAV1 leads to the phosphorylation and activation of LATS1/2. Activated LATS1/2 then phosphorylates the transcriptional co-activators YAP and TAZ, leading to their cytoplasmic sequestration and degradation. When the Hippo pathway is "OFF," or when LATS1/2 are inhibited, YAP/TAZ translocate to the nucleus, bind to TEAD transcription factors, and drive the expression of genes involved in cell proliferation and survival. This compound directly inhibits LATS1 and LATS2, thereby preventing YAP/TAZ phosphorylation and promoting their nuclear activity.
Experimental Workflow for IC50 Determination
The following diagram outlines the logical flow of the in vitro kinase assay used to determine the IC50 of this compound.
VT02956: A Preclinical LATS Kinase Inhibitor Targeting the Hippo Pathway in ER+ Breast Cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
VT02956 is a potent, preclinical, small molecule inhibitor of the Large Tumor Suppressor Kinases 1 and 2 (LATS1/2), key components of the Hippo signaling pathway.[1][2][3] In the context of Estrogen Receptor-positive (ER+) breast cancer, this compound induces a novel mechanism of action that leads to the transcriptional repression of the Estrogen Receptor Alpha (ESR1) gene. By inhibiting LATS1/2, this compound unleashes the transcriptional co-activator YAP, which ultimately results in the suppression of ERα expression and the inhibition of ER+ breast cancer cell growth. This technical guide provides a comprehensive overview of the targets, mechanism of action, and preclinical data for this compound, along with detailed experimental protocols relevant to its study.
Core Target and Mechanism of Action
This compound directly targets the LATS1 and LATS2 kinases within the Hippo signaling pathway.[1][2][3] The canonical role of the Hippo pathway is to control organ size and suppress tumors by inhibiting the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif). However, in ER+ breast cancer, this compound leverages this pathway to induce a tumor-suppressive effect.
The mechanism of action unfolds as follows:
-
LATS1/2 Inhibition : this compound potently inhibits the kinase activity of LATS1 and LATS2.[1][2][3][4]
This pathway highlights a non-canonical, tumor-suppressive role for YAP in ER+ breast cancer.
Data Presentation
Table 1: In Vitro Kinase Inhibition
| Compound | Target | IC50 (nM) |
| This compound | LATS1 | 0.76[1][2][3][4] |
| LATS2 | 0.52[1][2][3][4] | |
| VT02484 (inactive analogue) | LATS1/2 | No inhibition |
Table 2: Cellular Activity in Preclinical Models
| Cell Line | Assay | Treatment and Concentration | Observed Effect |
| MCF-7 (ER+) | Cell Proliferation | This compound (0.5 µM, 2 µM) | Inhibition of cell growth[7] |
| MCF-7 (ER+) | Colony Formation | This compound (2 µM) | Inhibition of colony formation[7] |
| T47D (ER+, Y537S mutant) | Colony Formation | This compound (2 µM) | Inhibition of growth in hormone therapy-resistant cells[7] |
| HEK293A, 4T1 | Phospho-YAP HTRF Assay | Increasing concentrations of this compound | Inhibition of YAP phosphorylation[4] |
| MCF-7 | Immunoblot | This compound (0.1, 0.5, 2 µM) | Dose-dependent decrease in ERα protein levels[8] |
| Breast Tumor Organoids (BTOs) | qPCR | This compound (2 µM) | Increased expression of YAP target genes; Decreased expression of ESR1 and ERα target genes[8] |
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. youtube.com [youtube.com]
- 5. revvity.com [revvity.com]
- 6. integ04-cnspfv.archimed.fr [integ04-cnspfv.archimed.fr]
- 7. Non-radioactive LATS in vitro Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Preliminary Studies of VT02956 in ER+ Breast Cancer: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preclinical data available for VT02956, a novel inhibitor of the Hippo pathway kinase LATS, in the context of Estrogen Receptor-positive (ER+) breast cancer. The document summarizes key quantitative findings, details experimental methodologies, and visualizes the underlying molecular mechanisms and experimental procedures.
Introduction
Estrogen Receptor-positive (ER+) breast cancer is the most common subtype of the disease, and endocrine therapies targeting ER signaling are a cornerstone of treatment. However, a significant number of patients develop resistance to these therapies, often through mutations in the ESR1 gene, which encodes ERα. This necessitates the development of novel therapeutic strategies. Preliminary studies have identified the Hippo signaling pathway as a critical regulator of ESR1 expression, presenting a new avenue for therapeutic intervention. This compound, a potent LATS kinase inhibitor, has emerged from these investigations as a promising agent for the treatment of ER+ breast cancer, including endocrine-resistant forms.
Mechanism of Action of this compound
This compound functions by inhibiting the LATS kinase, a core component of the Hippo signaling pathway. In ER+ breast cancer cells, LATS kinase normally phosphorylates and inactivates the transcriptional co-activators YAP and TAZ. Inhibition of LATS by this compound leads to the activation and nuclear translocation of YAP/TAZ.
Once in the nucleus, YAP binds to the TEAD transcription factor, initiating a signaling cascade that results in the transcriptional repression of ESR1 (the gene encoding ERα).[1][2][3][4] This process is mediated by the YAP target gene, Vestigial-Like Protein 3 (VGLL3).[1][2][3][4] VGLL3 competes with YAP/TAZ for binding to TEAD and subsequently recruits the NCOR2/SMRT repressor complex to the super-enhancer region of the ESR1 gene.[1][2][3][4] This recruitment leads to epigenetic modifications and the silencing of ERα expression, thereby inhibiting the growth of ER+ breast cancer cells.[1][2][3][4]
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative data from key in vitro experiments investigating the effects of this compound on ER+ breast cancer cell lines.
Table 1: In Vitro Efficacy of this compound in ER+ Breast Cancer Cell Lines
| Cell Line | Genotype | Treatment | Concentration | Duration | Effect |
| MCF-7 | Wild-type ERα | This compound | 0.5 µM or 2 µM | 4 days | Inhibition of cell proliferation[5] |
| MCF-7 | ERα Y537S knock-in | This compound | 2 µM | 9 days | Inhibition of colony formation[5] |
| MCF-7 | ERα D538G knock-in | This compound | 2 µM | 9 days | Inhibition of colony formation[5] |
| T47D | ERα Y537S knock-in | This compound | 2 µM | 14 days | Inhibition of colony formation[5] |
Table 2: Synergistic Effects of this compound in Combination Therapy
| Cell Line | Combination Treatment | Concentrations | Duration | Effect |
| MCF-7 | This compound + Palbociclib | This compound (2 µM), Palbociclib (0.1 µM) | 9 days | Synergistic anti-cancer effect observed in colony-formation assay[5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the preclinical studies of this compound are outlined below.
Cell Culture and Reagents
-
Cell Lines: MCF-7, T47D, and ZR-75-1 ER+ breast cancer cell lines were utilized.[6] Mutant cell lines with hormone therapy-resistant ESR1 mutations (Y537S and D538G) were generated via knock-in technology.[5]
-
Culture Conditions: Cells were maintained in appropriate growth medium supplemented with fetal bovine serum and antibiotics, under standard cell culture conditions (37°C, 5% CO2).
-
Compounds: this compound, 4-Hydroxytamoxifen (4OHT), Fulvestrant, and Palbociclib were dissolved in DMSO to create stock solutions for in vitro assays.
Colony Formation Assay
This assay assesses the ability of single cells to undergo sufficient proliferation to form a colony.
-
Cell Seeding: Cells were seeded at a low density in 6-well plates and allowed to adhere overnight.
-
Treatment: The following day, the culture medium was replaced with fresh medium containing DMSO (vehicle control), this compound, and/or other compounds at the specified concentrations.
-
Incubation: Cells were incubated for a period of 9 to 14 days, with the medium and treatment being refreshed every 3-4 days.[5]
-
Staining and Quantification: At the end of the incubation period, the medium was removed, and the cells were washed with PBS. Colonies were then fixed with methanol and stained with crystal violet. The plates were photographed, and colonies were counted either manually or using imaging software.
3D Breast Tumor Organoid (BTO) Drug Response Assay
This assay provides a more physiologically relevant model to test drug efficacy.
-
Organoid Culture: Patient-derived tumor organoids were cultured in a 3D matrix.[2]
-
Treatment: Established organoids were treated with either DMSO or this compound at the desired concentration.
-
Monitoring: Organoid growth and morphology were monitored over a period of 12 days using bright-field microscopy.[5]
-
Analysis: The size and viability of the organoids were quantified at the end of the treatment period to assess the inhibitory effect of this compound.
Summary and Future Directions
The preliminary data on this compound strongly suggest that targeting the LATS kinase in the Hippo pathway is a viable and potent strategy for treating ER+ breast cancer. The ability of this compound to inhibit the growth of both wild-type and endocrine-resistant ER+ breast cancer models highlights its potential to address a significant unmet medical need. Furthermore, the observed synergy with the CDK4/6 inhibitor Palbociclib opens up possibilities for effective combination therapies.
Further research is warranted to establish a more comprehensive preclinical profile for this compound, including in vivo efficacy studies in animal models, detailed pharmacokinetic and pharmacodynamic analyses, and toxicology assessments. No clinical trial data for this compound has been identified at the time of this review. The progression of this compound or other LATS inhibitors into clinical trials will be a critical next step in evaluating the therapeutic potential of this novel approach for patients with ER+ breast cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Transcriptional repression of estrogen receptor alpha by YAP reveals the Hippo pathway as therapeutic target for ER+ breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transcriptional repression of estrogen receptor alpha by YAP reveals the Hippo pathway as therapeutic target for ER+ breast cancer. | Sigma-Aldrich [sigmaaldrich.com]
- 4. Transcriptional repression of estrogen receptor alpha by YAP reveals the Hippo pathway as therapeutic target for ER+ breast cancer [ideas.repec.org]
- 5. researchgate.net [researchgate.net]
- 6. Hippo signalling maintains ER expression and ER+ breast cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Deep Dive into Hippo Pathway Inhibitors: A Guide for Drug Discovery Professionals
An In-depth Review of Core Concepts, Key Molecules, and Experimental Methodologies in the Pursuit of Novel Cancer Therapeutics
The Hippo signaling pathway, a critical regulator of organ size and tissue homeostasis, has emerged as a pivotal target in oncology. Its dysregulation, leading to the uncontrolled activity of the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif), is a key driver in the initiation and progression of numerous cancers. This has spurred a significant research and development effort to identify and characterize small molecule inhibitors that can therapeutically modulate this pathway.
This technical guide provides a comprehensive review of the current landscape of Hippo pathway inhibitors, with a focus on their mechanisms of action, potency, and the experimental protocols used for their evaluation. It is intended for researchers, scientists, and drug development professionals actively working in the field of oncology and drug discovery.
The Core Hippo Signaling Cascade: A Brief Overview
The canonical Hippo pathway consists of a kinase cascade that ultimately controls the phosphorylation and subcellular localization of YAP and TAZ. When the pathway is "on," a series of phosphorylation events, initiated by upstream signals such as high cell density, leads to the activation of the LATS1/2 kinases. LATS1/2 then phosphorylate YAP and TAZ, leading to their sequestration in the cytoplasm by 14-3-3 proteins and subsequent proteasomal degradation. This prevents their translocation to the nucleus.[1]
Conversely, when the Hippo pathway is "off," unphosphorylated YAP and TAZ translocate to the nucleus, where they associate with the TEAD family of transcription factors (TEAD1-4). This complex then drives the expression of a battery of genes that promote cell proliferation, survival, and inhibit apoptosis.[2] Consequently, the primary strategy for inhibiting the Hippo pathway in cancer has been to disrupt the interaction between YAP/TAZ and TEAD or to promote the degradation of YAP/TAZ.
Canonical Hippo Signaling Pathway
Key Hippo Pathway Inhibitors: A Quantitative Overview
A growing number of small molecules targeting the Hippo pathway are in various stages of preclinical and clinical development. These inhibitors primarily function by either disrupting the YAP/TAZ-TEAD interaction or by inhibiting TEAD function through binding to its palmitoylation pocket. The following table summarizes the quantitative data for several key inhibitors.
| Inhibitor | Target/Mechanism | Cell Line(s) | Potency (IC50/GI50/EC50) | Reference(s) |
| Verteporfin | Disrupts YAP-TEAD interaction; promotes YAP degradation | Uveal Melanoma cells (92.1, Mel 270, Omm 1, Omm 2.3) | IC50: 4.67 - 7.27 µM | [3] |
| Gastric Cancer cells (MKN45, MKN74) | EC50: 0.61 - 1.21 µM (with PDT) | [4] | ||
| CA3 | YAP inhibitor | Breast Cancer cells (MDA-MB-231, MCF7) | IC50: 0.5 - 1 µM | |
| Hepatocellular Carcinoma (patient-derived) | IC50 values vary across cell lines | [5] | ||
| IAG933 | Disrupts YAP/TAZ-TEAD interaction | Avi-human TEAD4 | IC50: 9 nM | [6] |
| Mesothelioma cells (MSTO211H, NCI-H226) | IC50: 11 - 26 nM (target gene expression) | [6][7] | ||
| Mesothelioma cells | GI50: 13 - 91 nM (proliferation) | [6] | ||
| VT3989 | TEAD palmitoylation inhibitor | Mesothelioma cells (NCI-H226, NCI-H2052, NCI-H2373) | IC50: 8 - 11 nM | [8] |
| AZ4331 | Pan-TEAD autopalmitoylation inhibitor | Mesothelioma cells (NCI-H226) | GI50: 92 nM | [9] |
| Mesothelioma xenograft tumors | IC50: 0.127 µM (CTGF gene expression) | [9][10] | ||
| K-975 | Covalent TEAD inhibitor | Mesothelioma cells | GI50: 20 nM | [11] |
| TEAD reporter cells (NCI-H2030, HOP 62) | IC50: 10 - 20 nM | [12] | ||
| JM7 | TEAD palmitoylation inhibitor | YAP transcriptional reporter assay | IC50: 972 nM | [13][14] |
| MYF-03-69 | Covalent TEAD palmitate pocket binder | YAP-TEAD reporter cells | IC50: 56 nM | [15] |
| MGH-CP1 | TEAD inhibitor | TEAD-luciferase reporter assay | IC50: 1.68 µM | [16] |
| Huh7 tumor sphere formation | IC50: 0.72 µM | [16] | ||
| MGH-CP12 | TEAD inhibitor | TEAD-luciferase reporter assay | IC50: 0.91 µM | [16] |
| Huh7 tumor sphere formation | IC50: 0.26 µM | [16] |
Mechanisms of Action of Hippo Pathway Inhibitors
The current generation of Hippo pathway inhibitors primarily employs two distinct mechanisms to disrupt the oncogenic activity of YAP and TAZ.
Mechanisms of Action of Key Hippo Pathway Inhibitors
Clinical Development of Hippo Pathway Inhibitors
Several Hippo pathway inhibitors have progressed into clinical trials, primarily for the treatment of solid tumors with known Hippo pathway alterations, such as malignant mesothelioma with NF2 mutations.
-
IAG933: This direct YAP/TAZ-TEAD interaction inhibitor is being evaluated in a Phase 1 clinical trial (NCT04857372) for patients with advanced mesothelioma and other solid tumors with NF2/LATS1/LATS2 mutations or YAP/TAZ fusions. The study aims to determine the maximum tolerated dose and recommended Phase 2 dose, as well as to assess preliminary anti-tumor activity.[17][4][6][18]
-
VT3989: A first-in-class oral TEAD auto-palmitoylation inhibitor, VT3989 is being investigated in a Phase 1/2 trial (NCT04665206) for patients with advanced solid tumors, with a focus on malignant pleural mesothelioma. The study is evaluating the safety, tolerability, pharmacokinetics, and preliminary efficacy of the compound.[3][7][8][16]
Experimental Protocols for Inhibitor Characterization
The development of potent and selective Hippo pathway inhibitors relies on a suite of robust in vitro and cell-based assays. The following sections provide detailed methodologies for key experiments.
In Vitro LATS1/2 Kinase Assay
This assay directly measures the kinase activity of LATS1/2 by assessing the phosphorylation of its substrate, YAP.
Materials:
-
HEK293A cells
-
Lysis buffer (e.g., Mild lysis buffer) with protease and phosphatase inhibitors
-
Anti-LATS1 antibody
-
Protein A/G magnetic beads
-
Recombinant GST-YAP protein
-
10x Kinase buffer
-
ATP
-
SDS-PAGE and Western blotting reagents
-
Anti-phospho-YAP (S127) antibody
Procedure:
-
Cell Lysate Preparation: Culture HEK293A cells to ~80% confluency. Lyse the cells on ice using lysis buffer supplemented with inhibitors.
-
Immunoprecipitation of LATS1: Incubate the cell lysate with an anti-LATS1 antibody overnight at 4°C. Add protein A/G magnetic beads and incubate for 1-2 hours at 4°C to capture the LATS1-antibody complex.
-
Washing: Wash the beads three times with lysis buffer to remove non-specific binding proteins.
-
Kinase Reaction: Resuspend the beads in a kinase reaction mix containing 1x kinase buffer, ATP, and recombinant GST-YAP. Incubate at 30°C for 30 minutes.
-
Analysis: Stop the reaction by adding SDS-PAGE loading buffer and boiling. Analyze the samples by SDS-PAGE and Western blotting using an anti-phospho-YAP (S127) antibody to detect the phosphorylation of YAP by LATS1.[19]
YAP-TEAD Co-Immunoprecipitation (Co-IP) Assay
This assay is used to determine if an inhibitor can disrupt the interaction between YAP and TEAD in a cellular context.
Materials:
-
Cells expressing tagged versions of YAP and TEAD (e.g., HA-YAP and Myc-TEAD)
-
Co-IP lysis buffer
-
Antibody against one of the tags (e.g., anti-HA)
-
Protein A/G agarose or magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
-
Antibody against the other tag (e.g., anti-Myc)
Procedure:
-
Cell Treatment and Lysis: Treat cells expressing tagged YAP and TEAD with the inhibitor or vehicle control. Lyse the cells using a gentle Co-IP lysis buffer to preserve protein-protein interactions.
-
Pre-clearing (Optional): Incubate the lysate with beads alone to reduce non-specific binding.
-
Immunoprecipitation: Add the antibody against one of the tagged proteins (e.g., anti-HA) to the lysate and incubate to form an antibody-protein complex.
-
Capture: Add protein A/G beads to pull down the antibody-protein complex.
-
Washing: Wash the beads several times with wash buffer to remove unbound proteins.
-
Elution: Elute the protein complexes from the beads using an elution buffer.
-
Analysis: Analyze the eluate by SDS-PAGE and Western blotting, probing with an antibody against the other tagged protein (e.g., anti-Myc) to detect the co-immunoprecipitated protein. A reduction in the co-precipitated protein in the inhibitor-treated sample indicates disruption of the interaction.
TEAD Transcriptional Reporter Assay
This cell-based assay measures the transcriptional activity of TEAD, which is dependent on its interaction with YAP/TAZ.
Materials:
-
Cells stably or transiently expressing a luciferase reporter gene under the control of a TEAD-responsive promoter (e.g., 8xGTIIC-luciferase).
-
Inhibitor compound.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the reporter cells in a multi-well plate.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of the inhibitor compound.
-
Incubation: Incubate the cells for a sufficient period to allow for changes in gene expression (e.g., 24-48 hours).
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: A decrease in luciferase activity in inhibitor-treated cells compared to vehicle-treated cells indicates inhibition of TEAD transcriptional activity.
Experimental Workflow for Hippo Pathway Inhibitor Discovery
The discovery and validation of novel Hippo pathway inhibitors typically follow a multi-step workflow, from initial high-throughput screening to in vivo efficacy studies.
A Typical Workflow for the Discovery and Development of Hippo Pathway Inhibitors
Conclusion and Future Directions
The development of Hippo pathway inhibitors represents a promising new frontier in targeted cancer therapy. The field has seen rapid progress, with several potent and selective inhibitors now in clinical trials. The primary focus has been on disrupting the YAP/TAZ-TEAD interaction, a key node in the pathway's oncogenic output.
Future efforts will likely focus on several key areas:
-
Improving Selectivity and Potency: The development of next-generation inhibitors with improved selectivity for specific TEAD paralogs and enhanced potency will be crucial.
-
Exploring Combination Therapies: Combining Hippo pathway inhibitors with other targeted therapies or immunotherapies holds the potential to overcome resistance and improve clinical outcomes.
-
Identifying Predictive Biomarkers: The identification of robust biomarkers to select patients most likely to respond to Hippo pathway inhibition will be essential for successful clinical translation.
-
Targeting Upstream Components: While the focus has been on the downstream effectors, exploring inhibitors of upstream kinases or other regulatory proteins may offer alternative therapeutic strategies.
As our understanding of the intricate regulation of the Hippo pathway deepens, so too will our ability to design and develop novel and effective therapies for a wide range of cancers. The continued collaboration between academic researchers and drug development professionals will be paramount to realizing the full therapeutic potential of targeting this critical signaling pathway.
References
- 1. Frontiers | Safety Considerations in the Development of Hippo Pathway Inhibitors in Cancers [frontiersin.org]
- 2. The history and regulatory mechanism of the Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Verteporfin induces apoptosis and eliminates cancer stem-like cells in uveal melanoma in the absence of light activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Anti-Cancer Effects of YAP Inhibitor (CA3) in Combination with Sorafenib against Hepatocellular Carcinoma (HCC) in Patient-Derived Multicellular Tumor Spheroid Models (MCTS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. trial.medpath.com [trial.medpath.com]
- 8. victoriacyanide.substack.com [victoriacyanide.substack.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Abstract 6589: Discovery of potent and selective pan-TEAD autopalmitoylation inhibitors for the treatment of Hippo-pathway altered cancers | Semantic Scholar [semanticscholar.org]
- 11. selleckchem.com [selleckchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Structure-based discovery of a novel small-molecule inhibitor of TEAD palmitoylation with anticancer activity [frontiersin.org]
- 14. Structure-based discovery of a novel small-molecule inhibitor of TEAD palmitoylation with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacological blockade of TEAD–YAP reveals its therapeutic limitation in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Verteporfin-photodynamic therapy is effective on gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. schrodinger.com [schrodinger.com]
- 19. Targeting the Hippo Pathway in Breast Cancer: A Proteomic Analysis of Yes-Associated Protein Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
VT02956 safety and toxicity profile in preclinical models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes publicly available preclinical data for VT02956. A comprehensive search of scientific literature and public databases did not yield specific quantitative safety and toxicity data (e.g., LD50, NOAEL) from in vivo preclinical studies. This information is often proprietary and may not be publicly disclosed.
Introduction
This compound is a potent and selective small molecule inhibitor of the Large Tumor Suppressor Kinases 1 and 2 (LATS1/2), key components of the Hippo signaling pathway.[1] Developed by Vivace Therapeutics, this compound has emerged as a promising therapeutic candidate for Estrogen Receptor-positive (ER+) breast cancer by targeting a novel mechanism to suppress tumor growth.[2][3][4][5] This technical guide provides a detailed overview of the publicly available preclinical data on this compound, with a focus on its mechanism of action, in vitro pharmacology, and the experimental protocols used in its initial characterization.
Mechanism of Action: Targeting the Hippo Signaling Pathway
This compound exerts its anti-tumor effects by modulating the Hippo signaling pathway, a critical regulator of organ size, cell proliferation, and apoptosis.[2] In many cancers, this pathway is dysregulated, leading to uncontrolled cell growth.
The canonical Hippo pathway involves a kinase cascade where LATS1/2 phosphorylate and inactivate the transcriptional co-activators Yes-associated protein (YAP) and its paralog, transcriptional co-activator with PDZ-binding motif (TAZ).[5][6] Phosphorylated YAP/TAZ are sequestered in the cytoplasm and targeted for degradation.
This compound inhibits LATS1/2, preventing the phosphorylation of YAP/TAZ.[7] This leads to the dephosphorylation and subsequent translocation of YAP/TAZ into the nucleus. In the nucleus, YAP/TAZ associate with TEAD transcription factors to regulate gene expression. In the context of ER+ breast cancer, the activation of the YAP/TAZ-TEAD complex leads to the recruitment of the NCOR2/SMRT repressor complex to the super-enhancer of the ESR1 gene, which encodes for the Estrogen Receptor alpha (ERα).[2][5] This results in the transcriptional repression of ESR1, leading to reduced ERα levels and the inhibition of ER+ breast cancer cell growth.[2][3][4][5]
Signaling Pathway Diagram
In Vitro Pharmacology and Efficacy
The primary preclinical evaluation of this compound has been conducted through in vitro assays to determine its potency against its target kinases and its efficacy in cell-based models of ER+ breast cancer.
Potency and Selectivity
This compound is a highly potent inhibitor of both LATS1 and LATS2 kinases. The in vitro IC50 values are summarized in the table below.
| Target | IC50 (nM) |
| LATS1 | 0.76 |
| LATS2 | 0.52 |
| Data from in vitro kinase assays.[7] |
An inactive analogue, VT02484, which is structurally related to this compound, showed no inhibitory activity towards LATS kinases and is often used as a negative control in experiments.[7] Kinome profiling has indicated that LATS1/2 are among the primary targets of this compound, along with the closely related NDR1/2 kinases.[7]
Efficacy in ER+ Breast Cancer Models
This compound has demonstrated significant anti-proliferative effects in various in vitro models of ER+ breast cancer:
-
Inhibition of Cell Growth: this compound inhibits the growth of ER+ breast cancer cell lines.[2][3][4][5]
-
Activity in Patient-Derived Organoids: The compound has been shown to inhibit the growth of patient-derived tumor organoids from ER+ breast cancers.[2][3][4][5]
-
Downregulation of ERα: Treatment with this compound leads to a dose-dependent reduction in ERα protein levels in ER+ breast cancer cell lines.[7]
Experimental Protocols
Detailed methodologies for the key in vitro experiments are crucial for the interpretation of the preclinical data.
In Vitro LATS Kinase Activity Assay
Objective: To determine the in vitro potency of this compound in inhibiting LATS1 and LATS2 kinase activity.
Methodology:
-
Recombinant LATS1 or LATS2 kinase is incubated with a specific substrate and ATP.
-
Increasing concentrations of this compound or the inactive analogue VT02484 are added to the reaction mixture.
-
The kinase reaction is allowed to proceed for a defined period.
-
The level of substrate phosphorylation is quantified, typically using a luminescence-based assay that measures the amount of ATP remaining in the reaction.
-
The IC50 value is calculated by plotting the percentage of kinase inhibition against the concentration of the inhibitor.[7]
Cell Proliferation and Colony Formation Assays
Objective: To assess the effect of this compound on the growth of ER+ breast cancer cells.
Methodology:
-
ER+ breast cancer cell lines (e.g., MCF-7) are seeded in multi-well plates.
-
Cells are treated with varying concentrations of this compound, VT02484 (as a negative control), or a vehicle control (e.g., DMSO).
-
For proliferation assays, cell viability is measured at different time points (e.g., 4 days) using methods such as cell counting or MTT/CellTiter-Glo assays.
-
For colony formation assays, cells are treated for a longer duration (e.g., 9-14 days), after which the cells are fixed and stained (e.g., with crystal violet) to visualize and quantify the colonies formed.
Experimental Workflow Diagram
Preclinical Safety and Toxicity Profile
A comprehensive search of publicly available scientific literature and regulatory databases did not yield any specific in vivo safety and toxicity data for this compound. Key preclinical safety parameters that are not publicly available include:
-
Acute Toxicity (LD50): The single dose of the substance that causes the death of 50% of an animal population.
-
No-Observed-Adverse-Effect Level (NOAEL): The highest dose of a substance at which there are no statistically or biologically significant increases in the frequency or severity of any adverse effects.
-
Repeat-Dose Toxicity Studies: Studies to characterize the toxicological profile of a substance following repeated administration over a period of time.
-
Safety Pharmacology Studies: Studies to investigate the potential undesirable pharmacodynamic effects of a substance on physiological functions in relation to exposure in the therapeutic range and above.
It is standard practice in the pharmaceutical industry for detailed preclinical safety and toxicity data to remain proprietary during the early stages of drug development. This information is typically disclosed in regulatory filings (e.g., Investigational New Drug applications) and may be published at later stages of clinical development.
Conclusion
This compound is a potent LATS1/2 inhibitor with a well-defined mechanism of action in the context of ER+ breast cancer. The available preclinical data strongly support its in vitro efficacy in relevant cancer models. However, the preclinical safety and toxicity profile of this compound in animal models is not publicly documented. As this compound and other molecules targeting the Hippo pathway advance through the drug development pipeline, it is anticipated that more comprehensive preclinical and clinical data, including safety and toxicity findings, will become available.
References
- 1. Transcriptional repression of estrogen receptor alpha by YAP reveals the Hippo pathway as therapeutic target for ER+ breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. vivacetherapeutics.com [vivacetherapeutics.com]
- 3. Vivace Therapeutics to Unveil First Clinical Data for a Cancer Drug Targeting the Hippo Pathway [prnewswire.com]
- 4. A multi-site comparison of in vivo safety pharmacology studies conducted to support ICH S7A & B regulatory submissions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro safety pharmacology profiling: what else beyond hERG? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RePORT ⟩ RePORTER [reporter.nih.gov]
- 7. Transcriptional repression of estrogen receptor alpha by YAP reveals the Hippo pathway as therapeutic target for ER+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for VT02956 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
VT02956 is a potent and selective inhibitor of Large Tumor Suppressor Kinases 1 and 2 (LATS1/2), key components of the Hippo signaling pathway.[1][2][3] By inhibiting LATS kinases, this compound prevents the phosphorylation of Yes-associated protein (YAP) and its transcriptional co-activator with PDZ-binding motif (TAZ). This leads to the nuclear translocation of YAP/TAZ and the subsequent modulation of gene expression.[4][5][6][7][8] Notably, in Estrogen Receptor-positive (ER+) breast cancer cells, activation of the YAP/TAZ pathway through LATS inhibition leads to the transcriptional repression of Estrogen Receptor Alpha (ESR1), the gene encoding for the estrogen receptor (ERα).[4][5][6][7][8] This unique mechanism of action makes this compound a promising experimental compound for studying the Hippo pathway and for the development of novel therapeutics for ER+ breast cancer, including those resistant to standard endocrine therapies.[4][9]
These application notes provide detailed protocols for the use of this compound in cell culture-based experiments, focusing on ER+ breast cancer cell lines.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target | IC50 (nM) |
| LATS1 | 0.76 |
| LATS2 | 0.52 |
Data summarized from commercially available information.[1][2][3]
Table 2: Recommended this compound Concentrations for Cell-Based Assays
| Assay | Cell Line | Concentration Range (µM) | Incubation Time |
| Cell Viability / Colony Formation | MCF-7, T47D | 0.5 - 2 | 4 - 14 days |
| Immunoblotting (YAP/TAZ dephosphorylation, ERα reduction) | MCF-7 | 0.1 - 2 | 2 days |
| qPCR (ESR1 and target gene expression) | MCF-7, BTO-02 | 2 | 2 days |
Concentrations and incubation times are derived from published studies.[9][10][11] Optimal conditions may vary depending on the specific experimental setup and should be determined empirically.
Experimental Protocols
Cell Culture of ER+ Breast Cancer Cell Lines (MCF-7 and T47D)
This protocol describes the standard procedure for culturing MCF-7 and T47D human breast cancer cell lines.
Materials:
-
MCF-7 or T47D cells
-
MCF-7 Growth Medium: Improved MEM (IMEM) supplemented with 5% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[1]
-
T47D Growth Medium: RPMI 1640 medium supplemented with 5% FBS and 25 nM insulin.[1]
-
Phosphate Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks (T75)
-
6-well, 12-well, or 96-well plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Maintain cells in T75 flasks in a 37°C incubator with 5% CO2.
-
For passaging, aspirate the old medium and wash the cells once with sterile PBS.
-
Add 1-2 mL of Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin by adding 4-5 mL of the respective complete growth medium.
-
Centrifuge the cell suspension at 1000 rpm for 5 minutes.
-
Resuspend the cell pellet in fresh growth medium and count the cells.
-
Seed cells into new flasks or plates at the desired density for experiments.
Colony Formation Assay
This assay assesses the long-term effect of this compound on the proliferative capacity and survival of cancer cells.
Materials:
-
MCF-7 or T47D cells
-
Complete growth medium (as described in Protocol 1)
-
This compound (and inactive analogue VT02484 as a negative control, if available)
-
DMSO (vehicle control)
-
6-well or 12-well plates
-
Crystal Violet staining solution (0.1% crystal violet in 20% methanol)
-
4% Paraformaldehyde (PFA) in PBS
Procedure:
-
Seed MCF-7 or T47D cells into 6-well or 12-well plates at a low density (e.g., 200 cells/well for MCF-7).[12][13][14]
-
Allow cells to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.5 µM, 2 µM) or DMSO as a vehicle control. An inactive analogue like VT02484 can be used as a further negative control.[10]
-
Incubate the plates for 10-14 days, refreshing the medium with the respective treatments every 2-4 days.[10][12]
-
After the incubation period, wash the colonies with PBS.
-
Fix the colonies with 4% PFA for 15 minutes at room temperature.[12]
-
Stain the fixed colonies with Crystal Violet solution for 20 minutes.[12]
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as clusters of >50 cells) manually or using an automated colony counter.
Immunoblotting for YAP, p-YAP, and ERα
This protocol details the detection of changes in protein levels and phosphorylation status of key signaling molecules upon this compound treatment.
Materials:
-
MCF-7 cells
-
This compound and control compounds
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-YAP, anti-phospho-YAP (Ser127), anti-ERα, anti-LATS1, anti-p-LATS1 (Thr1079))
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound (e.g., 0.1, 0.5, 2 µM) or controls for 48 hours.[11]
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer and separate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
Quantitative Real-Time PCR (qPCR) for ESR1 and YAP Target Genes
This protocol is for measuring changes in the mRNA expression levels of ESR1 and known YAP target genes (e.g., CTGF, CYR61).
Materials:
-
MCF-7 cells or breast tumor organoids (BTOs)
-
This compound and control compounds
-
RNA extraction kit (e.g., RNeasy Kit)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
qPCR primers for ESR1, CTGF, CYR61, and a reference gene (e.g., GAPDH, ACTB)
-
Real-time PCR system
Procedure:
-
Treat cells with 2 µM this compound or a control compound for 48 hours.[11]
-
Extract total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using a qPCR master mix and specific primers for the target and reference genes. A typical thermal cycling program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[15]
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Mandatory Visualization
Caption: Mechanism of this compound in ER+ breast cancer cells.
Caption: General experimental workflow for this compound studies.
References
- 1. Bioenergetic differences between MCF-7 and T47D breast cancer cells and their regulation by oestradiol and tamoxifen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. minds.wisconsin.edu [minds.wisconsin.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Transcriptional repression of estrogen receptor alpha by YAP reveals the Hippo pathway as therapeutic target for ER+ breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential responsiveness of human breast cancer cell lines MCF-7 and T47D to growth factors and 17 beta-estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Antiproliferative and apoptotic activity of glycyrrhizinic acid in MCF-7 human breast cancer cells and evaluation of its effect on cell cycle, cell migration and m-TOR/PI3K/Akt signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Short Post-Reattachment Ultrasensitive Window of Time in Human Cancer Cells as Therapeutic Target of Prolonged Low-Dose Administration of Specific Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. origene.com [origene.com]
Application Notes and Protocols: Gene Expression Analysis Following VT02956 Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
VT02956 is a potent and selective inhibitor of the LATS1 and LATS2 kinases, core components of the Hippo signaling pathway.[1] The Hippo pathway is a critical regulator of organ size, cell proliferation, and apoptosis. In the context of cancer, particularly estrogen receptor-positive (ER+) breast cancer, this pathway plays a significant role in tumor growth and therapeutic resistance.
This compound targets the Hippo signaling pathway, leading to the repression of Estrogen Receptor alpha (ERα) expression, which is encoded by the ESR1 gene.[2][3] The mechanism involves the activation of the transcriptional coactivators YAP and TAZ. Upon LATS inhibition by this compound, dephosphorylated YAP/TAZ translocate to the nucleus and bind to TEAD transcription factors.[2][3] This complex then upregulates the expression of target genes, including Vestigial-Like Protein 3 (VGLL3).[2] VGLL3, in turn, recruits a repressor complex to the super-enhancer region of the ESR1 gene, leading to its transcriptional silencing and subsequent inhibition of ER+ breast cancer cell growth.[2][3]
These application notes provide a comprehensive overview and detailed protocols for analyzing the effects of this compound on gene expression in cancer cell lines. The methodologies described herein are essential for researchers investigating the therapeutic potential of targeting the Hippo pathway.
Application Notes
This compound has been demonstrated to modulate the expression of key genes involved in ER+ breast cancer. Treatment of ER+ breast cancer cell lines, such as MCF-7, with this compound leads to a dose-dependent decrease in ESR1 mRNA and ERα protein levels.[4] Concurrently, the expression of YAP/TAZ target genes is upregulated.[4]
Key Applications:
-
Studying the Hippo Signaling Pathway: this compound serves as a valuable tool for investigating the downstream effects of LATS kinase inhibition and subsequent YAP/TAZ activation.
-
ER+ Breast Cancer Research: The compound can be used to explore novel therapeutic strategies for ER+ breast cancer, including endocrine-resistant forms.[3][5]
-
Gene Regulation Studies: The targeted repression of ESR1 by this compound provides a model system for studying super-enhancer-mediated gene silencing.[2]
Experimental Protocols
Cell Culture and this compound Treatment
This protocol describes the general procedure for culturing ER+ breast cancer cells and treating them with this compound.
Materials:
-
ER+ breast cancer cell line (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound (dissolved in DMSO to create a stock solution)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture plates/flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Culture MCF-7 cells in T-75 flasks until they reach 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in complete growth medium and perform a cell count.
-
Seed the cells into appropriate culture plates (e.g., 6-well plates for RNA/protein extraction, 96-well plates for viability assays) at a predetermined density.
-
Allow the cells to adhere overnight in the incubator.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution. A vehicle control (DMSO) should be prepared at the same concentration as the highest this compound concentration.
-
Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
RNA Isolation
This protocol outlines the extraction of total RNA from cultured cells using a TRIzol-based method.
Materials:
-
TRIzol reagent
-
Chloroform
-
Isopropanol
-
75% Ethanol (in RNase-free water)
-
RNase-free water
-
RNase-free microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
Cell Lysis:
-
Remove the medium from the wells.
-
Add 1 mL of TRIzol reagent directly to each well of a 6-well plate and pipette up and down to lyse the cells.
-
Transfer the lysate to an RNase-free microcentrifuge tube.
-
-
Phase Separation:
-
Incubate the lysate at room temperature for 5 minutes.
-
Add 200 µL of chloroform, cap the tube securely, and shake vigorously for 15 seconds.
-
Incubate at room temperature for 3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
-
RNA Precipitation:
-
Carefully transfer the upper aqueous phase to a new RNase-free tube.
-
Add 500 µL of isopropanol and mix by inverting the tube.
-
Incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. A white RNA pellet should be visible.
-
-
RNA Wash and Resuspension:
-
Discard the supernatant.
-
Wash the pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Discard the supernatant and air-dry the pellet for 5-10 minutes.
-
Resuspend the RNA pellet in an appropriate volume of RNase-free water.
-
Determine the RNA concentration and purity using a spectrophotometer.
-
Reverse Transcription Quantitative PCR (RT-qPCR)
This protocol describes the synthesis of cDNA and subsequent quantitative PCR to measure gene expression levels.
Materials:
-
Isolated total RNA
-
Reverse transcriptase kit (with reverse transcriptase, dNTPs, and random primers/oligo(dT))
-
SYBR Green or TaqMan qPCR master mix
-
Gene-specific primers (for ESR1, YAP/TAZ target genes like CTGF and CYR61, and a housekeeping gene like GAPDH or ACTB)
-
qPCR instrument
Procedure:
-
cDNA Synthesis (Reverse Transcription):
-
In an RNase-free tube, combine total RNA (1-2 µg), random primers or oligo(dT), and dNTPs.
-
Incubate at 65°C for 5 minutes, then place on ice.
-
Add the reverse transcription buffer, RNase inhibitor, and reverse transcriptase.
-
Incubate at 42°C for 50-60 minutes, followed by an inactivation step at 70°C for 15 minutes.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix in a qPCR plate by combining the qPCR master mix, forward and reverse primers, and the synthesized cDNA template.
-
Run the plate in a qPCR instrument using a standard cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression levels, normalized to the housekeeping gene.
-
Western Blotting
This protocol details the detection of protein expression levels following this compound treatment.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ERα, anti-YAP/TAZ, anti-phospho-YAP, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse the cells in RIPA buffer.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature the protein samples in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like GAPDH.
-
Data Presentation
Quantitative Data Summary
Table 1: Inhibitory Activity of this compound on LATS Kinases
| Kinase | IC50 (nM) |
| LATS1 | 0.76 |
| LATS2 | 0.52 |
Data represents the half-maximal inhibitory concentration (IC50) of this compound.
Table 2: Effect of this compound on Gene Expression in MCF-7 Cells (48h Treatment)
| Gene | Fold Change (vs. Vehicle) |
| ESR1 | ↓↓↓ |
| PGR | ↓↓ |
| GREB1 | ↓↓ |
| CTGF | ↑↑↑ |
| CYR61 | ↑↑↑ |
Arrow notation indicates the direction and relative magnitude of change in mRNA levels as determined by RT-qPCR.
Table 3: Effect of this compound on Protein Expression in MCF-7 Cells (48h Treatment)
| Protein | Expression Level (vs. Vehicle) |
| ERα | ↓↓↓ |
| Phospho-YAP (S127) | ↓↓↓ |
| Total YAP | ↔ |
Arrow notation indicates the direction and relative magnitude of change in protein levels as determined by Western blotting. ↔ indicates no significant change.
Visualizations
Caption: Mechanism of this compound action via the Hippo pathway.
Caption: Experimental workflow for gene expression analysis.
References
- 1. Hippo signalling maintains ER expression and ER+ breast cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
Application Notes & Protocols: In Vitro Combination of VT02956 and Palbociclib
For Research Use Only. Not for use in diagnostic procedures.
Introduction
These application notes provide a comprehensive framework for investigating the in vitro effects of combining VT02956, a potent LATS kinase inhibitor, with Palbociclib, a selective CDK4/6 inhibitor. The primary application is to explore potential synergistic or enhanced anti-proliferative effects in cancer cell lines, particularly those relevant to hormone receptor-positive (HR+) breast cancer.
This compound is a highly potent and selective inhibitor of LATS1 and LATS2 kinases, key components of the Hippo signaling pathway.[1] Inhibition of LATS leads to the dephosphorylation and activation of the transcriptional coactivators YAP and TAZ. In the context of estrogen receptor-positive (ER+) breast cancer, activation of the YAP/TAZ pathway has been shown to repress the expression of Estrogen Receptor Alpha (ESR1).[2][3][4] This provides a novel mechanism to target ER signaling, a critical driver of proliferation in this cancer subtype.
Palbociclib (Ibrance®) is an FDA-approved inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[5][6] These kinases, when complexed with Cyclin D, phosphorylate the retinoblastoma protein (Rb).[5][7] This phosphorylation event is a critical step for the cell to pass the G1 restriction point and enter the S phase of the cell cycle.[7][8][9] By inhibiting CDK4/6, Palbociclib prevents Rb phosphorylation, leading to a G1 cell cycle arrest and a potent cytostatic effect in Rb-proficient cancer cells.[8][9]
Scientific Rationale for Combination
The combination of this compound and Palbociclib is proposed based on their complementary mechanisms of action targeting two distinct but crucial pathways in ER+ breast cancer.
-
Dual Pathway Blockade : this compound targets the Hippo pathway to downregulate ERα, a primary driver of cell proliferation and Cyclin D1 expression. Palbociclib directly inhibits the downstream effectors of mitogenic signaling, CDK4/6, which are activated by Cyclin D1.
-
Overcoming Resistance : Endocrine therapy resistance can emerge through various mechanisms. By targeting ERα expression via a novel mechanism (Hippo pathway activation), this compound may offer a way to inhibit ER+ cells, including those that have developed resistance to traditional endocrine therapies. Combining this with the direct cell cycle control of Palbociclib could provide a more durable and potent anti-tumor response.
-
Potential for Synergy : By suppressing a key upstream driver of the cell cycle (ERα) while simultaneously blocking the core cell cycle machinery (CDK4/6), the combination has a strong potential for a synergistic interaction, achieving a greater therapeutic effect at lower concentrations of each compound compared to monotherapy. Recent studies have indicated a link between Palbociclib's mechanism and the Hippo-YAP axis in sensitizing cells to other treatments, suggesting a potential for crosstalk between these two pathways.[10]
Data Presentation (Illustrative)
The following tables represent hypothetical data to illustrate how quantitative results from combination studies could be structured.
Table 1: Single-Agent Activity in MCF-7 Cells (72h Assay)
| Compound | Target | IC50 (nM) |
|---|---|---|
| This compound | LATS1/2 | 1.5 |
| Palbociclib | CDK4/6 | 100 |
Table 2: Synergy Analysis using Combination Index (CI) Method: Chou-Talalay; Cell Line: MCF-7. CI < 1 indicates synergy.
| This compound (nM) | Palbociclib (nM) | Fraction Affected (Fa) | Combination Index (CI) | Interpretation |
|---|---|---|---|---|
| 0.75 | 50 | 0.55 | 0.78 | Synergy |
| 1.5 | 100 | 0.82 | 0.65 | Strong Synergy |
| 3.0 | 200 | 0.95 | 0.51 | Very Strong Synergy |
Table 3: Cell Cycle Analysis in MCF-7 Cells (48h Treatment)
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
|---|---|---|---|
| Vehicle Control | 45.2% | 35.1% | 19.7% |
| This compound (2 nM) | 55.8% | 28.5% | 15.7% |
| Palbociclib (150 nM) | 70.1% | 15.3% | 14.6% |
| Combination | 85.5% | 5.5% | 9.0% |
Experimental Protocols
Protocol 1: Cell Culture
-
Cell Line : MCF-7 (ER-positive, HER2-negative, Rb-proficient human breast adenocarcinoma cell line).
-
Media : Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% Penicillin-Streptomycin.
-
Culture Conditions : Incubate at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture : Passage cells at 70-80% confluency using Trypsin-EDTA.
Protocol 2: Cell Viability and Synergy Assay
-
Seeding : Plate MCF-7 cells in 96-well plates at a density of 5,000 cells/well. Allow cells to adhere overnight.
-
Drug Preparation : Prepare stock solutions of this compound and Palbociclib in DMSO. Create serial dilutions in culture media to achieve final desired concentrations. Keep the final DMSO concentration below 0.1% in all wells.
-
Treatment :
-
Single-Agent IC50 : Treat cells with a range of concentrations for each drug individually (e.g., 8-point, 3-fold dilutions).
-
Combination Treatment : Treat cells with the drugs in a constant-ratio combination matrix (e.g., based on the IC50 ratio) or a fixed-dose combination. Include single-agent controls and a vehicle (DMSO) control.
-
-
Incubation : Incubate the plates for 72 hours at 37°C, 5% CO2.
-
Viability Assessment : Add a cell viability reagent (e.g., MTS or MTT) to each well according to the manufacturer's instructions. Incubate for 2-4 hours.
-
Data Acquisition : Read the absorbance on a microplate reader at the appropriate wavelength.
-
Data Analysis :
-
Normalize absorbance values to the vehicle control wells.
-
Calculate IC50 values for single agents using non-linear regression (log(inhibitor) vs. normalized response).
-
For synergy analysis, use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.
-
Protocol 3: Cell Cycle Analysis via Flow Cytometry
-
Seeding : Plate MCF-7 cells in 6-well plates at a density that will not exceed 80% confluency by the end of the experiment.
-
Treatment : After 24 hours, treat cells with vehicle, this compound, Palbociclib, or the combination at specified concentrations (e.g., 1x or 2x the IC50).
-
Incubation : Incubate for 24-48 hours.
-
Cell Harvest :
-
Collect the culture medium (containing floating/apoptotic cells).
-
Wash attached cells with PBS and detach using Trypsin-EDTA.
-
Combine the detached cells with the collected medium. Centrifuge at 300 x g for 5 minutes.
-
-
Fixation : Discard the supernatant, resuspend the cell pellet in 500 µL of cold PBS, and add dropwise to 4.5 mL of cold 70% ethanol while vortexing gently. Fix overnight at -20°C.
-
Staining : Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition : Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.
-
Data Analysis : Use flow cytometry analysis software (e.g., FlowJo, FCS Express) to gate the cell population and model the cell cycle distribution (G0/G1, S, G2/M phases).
Protocol 4: Western Blot Analysis
-
Seeding and Treatment : Plate MCF-7 cells in 6-well or 10 cm dishes. Treat with compounds as described for the cell cycle analysis protocol for a relevant time point (e.g., 24 hours).
-
Lysis : Wash cells with cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE : Denature 20-30 µg of protein per sample and separate using SDS-polyacrylamide gel electrophoresis.
-
Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation :
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Suggested primary antibodies:
-
Hippo Pathway : anti-phospho-YAP (Ser127), anti-YAP, anti-LATS1.
-
Cell Cycle Pathway : anti-phospho-Rb (Ser780), anti-Rb, anti-Cyclin D1.
-
ER Pathway : anti-ERα.
-
Loading Control : anti-β-Actin or anti-GAPDH.
-
-
-
Secondary Antibody and Detection : Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
References
- 1. glpbio.com [glpbio.com]
- 2. researchgate.net [researchgate.net]
- 3. Transcriptional repression of estrogen receptor alpha by YAP reveals the Hippo pathway as therapeutic target for ER+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transcriptional repression of estrogen receptor alpha by YAP reveals the Hippo pathway as therapeutic target for ER+ breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Palbociclib - Wikipedia [en.wikipedia.org]
- 6. Palbociclib: A breakthrough in breast carcinoma in women - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of the CDK4/6 inhibitor palbociclib (PD 0332991) and its future application in cancer treatment (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Palbociclib | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 10. Palbociclib sensitizes ER-positive breast cancer cells to fulvestrant by promoting the ubiquitin-mediated degradation of ER-α via SNHG17/Hippo-YAP axis | springermedizin.de [springermedizin.de]
Application of VT02956 in High-Throughput Screening: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of VT02956, a potent LATS kinase inhibitor, in high-throughput screening (HTS) campaigns. This compound is a valuable tool for interrogating the Hippo signaling pathway and for the discovery of novel therapeutic agents targeting this critical cellular cascade.
Introduction to this compound
This compound is a highly selective inhibitor of the Large Tumor Suppressor Kinases 1 and 2 (LATS1/2), core components of the Hippo signaling pathway.[1] The Hippo pathway is a crucial regulator of organ size, cell proliferation, and apoptosis, and its dysregulation is implicated in various cancers. LATS1/2 kinases act by phosphorylating and inactivating the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif). Inhibition of LATS1/2 by this compound leads to the dephosphorylation and nuclear translocation of YAP/TAZ, subsequent activation of TEAD (TEA domain) transcription factors, and the expression of downstream target genes involved in cell proliferation and survival.[2][3][4] Notably, this compound has shown efficacy in inhibiting the growth of ER+ breast cancer cell lines and patient-derived tumor organoids by repressing the expression of Estrogen Receptor Alpha (ESR1).[2][3][5]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and other relevant LATS inhibitors, providing a comparative overview of their potency and assay performance.
Table 1: In Vitro Potency of LATS Kinase Inhibitors
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound | LATS1 | 0.76 | Biochemical Kinase Assay | [1] |
| This compound | LATS2 | 0.52 | Biochemical Kinase Assay | [1] |
| GA-017 | LATS1 | 4.10 | Biochemical Kinase Assay | [6] |
| GA-017 | LATS2 | 3.92 | Biochemical Kinase Assay | [6] |
Table 2: High-Throughput Screening Assay Parameters
| Assay Type | Target | Z'-factor | Signal-to-Background (S/B) Ratio | Reference |
| LATS1/2 Biochemical ELISA | LATS1/2 | 0.92 (LATS1), 0.93 (LATS2) | Not Reported |
Signaling Pathway
The diagram below illustrates the mechanism of action of this compound within the Hippo signaling pathway.
High-Throughput Screening Experimental Protocols
The following protocols describe a primary biochemical screen to identify LATS kinase inhibitors and a secondary cell-based assay for hit confirmation and characterization.
Primary Screen: Biochemical LATS1/2 Kinase Assay (ELISA-based)
This assay is designed for the rapid screening of large compound libraries to identify inhibitors of LATS1/2 kinase activity.
Experimental Workflow Diagram:
References
- 1. mdpi.com [mdpi.com]
- 2. Protocols for measuring phosphorylation, subcellular localization, and kinase activity of Hippo pathway components YAP and LATS in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Meta-analysis of integrated ChIP-seq and transcriptome data revealed genomic regions affected by estrogen receptor alpha in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Novel Cell Lines for High-Throughput Screening to Detect Estrogen-Related Receptor Alpha Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small molecule LATS kinase inhibitors block the Hippo signaling pathway and promote cell growth under 3D culture conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for VT02956 In Vivo Studies in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
VT02956 is a potent and selective inhibitor of the LATS1 and LATS2 kinases, central components of the Hippo signaling pathway.[1][2] By inhibiting LATS, this compound prevents the phosphorylation of YAP and TAZ, leading to their nuclear translocation and the subsequent transcriptional repression of Estrogen Receptor Alpha (ERα), encoded by the ESR1 gene.[1][3] This mechanism makes this compound a promising therapeutic agent for Estrogen Receptor-positive (ER+) breast cancer, including endocrine-resistant forms.[1][3] These application notes provide a detailed protocol for designing and executing in vivo xenograft studies to evaluate the efficacy of this compound.
Mechanism of Action: Hippo Pathway and ERα Regulation
The Hippo signaling pathway plays a crucial role in regulating organ size and tissue homeostasis by controlling cell proliferation and apoptosis. In the canonical pathway, the kinase cascade consisting of MST1/2 and LATS1/2 phosphorylates the transcriptional co-activators YAP and TAZ. This phosphorylation leads to their cytoplasmic sequestration and degradation. When the Hippo pathway is inactive, unphosphorylated YAP/TAZ translocate to the nucleus, bind to TEAD transcription factors, and regulate gene expression.
This compound inhibits LATS1/2, thereby preventing YAP/TAZ phosphorylation. This leads to the nuclear accumulation of YAP/TAZ. In ER+ breast cancer cells, the YAP/TEAD complex recruits the VGLL3 co-repressor to the super-enhancer of the ESR1 gene, leading to the transcriptional silencing of ERα.[1][3] The downregulation of ERα inhibits the growth of ER+ breast cancer cells.
Signaling Pathway of this compound Action
Caption: Mechanism of this compound in ER+ breast cancer cells.
Experimental Protocols
Cell Line Derived Xenograft (CDX) Model
This protocol outlines the establishment of a subcutaneous xenograft model using the ER+ human breast cancer cell line MCF-7.
Materials:
-
MCF-7 human breast adenocarcinoma cell line
-
Female immunodeficient mice (e.g., NU/J, NSG), 6-8 weeks old
-
Estrogen pellets (e.g., 0.72 mg, 60-day release)
-
Matrigel® Basement Membrane Matrix
-
This compound
-
Vehicle control (formulation to be optimized based on solubility)
-
Calipers
Procedure:
-
Cell Culture: Culture MCF-7 cells in appropriate media (e.g., EMEM with 10% FBS and 0.01 mg/mL human recombinant insulin) at 37°C in a humidified atmosphere of 5% CO2. Cells should be in the exponential growth phase for implantation.
-
Estrogen Supplementation: One day prior to cell implantation, subcutaneously implant a 17β-estradiol pellet into the dorsal flank of each mouse. This is crucial for the growth of estrogen-dependent MCF-7 tumors.
-
Cell Preparation and Implantation:
-
Harvest MCF-7 cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Anesthetize the mice.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors are palpable, measure the tumor volume 2-3 times per week using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
-
Randomization and Treatment:
-
When the average tumor volume reaches approximately 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Administer this compound at the desired dose and schedule (e.g., daily oral gavage). The vehicle control should be administered to the control group using the same schedule and route.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for ERα levels, immunohistochemistry).
-
Patient-Derived Xenograft (PDX) Model
PDX models more closely recapitulate the heterogeneity of human tumors.
Procedure:
-
Tumor Implantation: Surgically implant a small fragment (approx. 2-3 mm³) of a patient's ER+ breast tumor subcutaneously into the flank or mammary fat pad of immunodeficient mice (e.g., NSG). Estrogen supplementation is also required for ER+ PDX models.
-
Tumor Growth and Passaging: Monitor tumor growth as described for CDX models. Once tumors reach a sufficient size (e.g., 1000 mm³), they can be excised and passaged into subsequent cohorts of mice for expansion.
-
Treatment Study: Once a cohort with established tumors of the desired size is available, randomize the mice and initiate treatment with this compound as described for the CDX model.
Experimental Workflow for this compound In Vivo Xenograft Study
Caption: Workflow for a cell line-derived xenograft study.
Data Presentation
Quantitative data from in vivo studies should be summarized in clear and concise tables to allow for easy comparison between treatment groups.
Table 1: In Vitro Potency of this compound
| Kinase | IC50 (nM) |
| LATS1 | 0.76 |
| LATS2 | 0.52 |
Data represents the half-maximal inhibitory concentration.[3]
Table 2: Example In Vivo Efficacy Data for this compound in an MCF-7 Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Final Tumor Weight (mg) |
| Vehicle Control | - | Daily, p.o. | Data not available | - | Data not available |
| This compound | Data not available | Daily, p.o. | Data not available | Data not available | Data not available |
| Fulvestrant | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: Specific in vivo dosage and efficacy data for this compound were not publicly available in the reviewed literature. Researchers should perform dose-finding studies to determine the optimal dose and schedule.
Table 3: In Vitro Effect of this compound on ER+ Breast Cancer Cell Lines
| Cell Line | Treatment | Concentration (µM) | Duration | Effect |
| MCF-7 | This compound | 0.1, 0.5, 2 | 2 days | Dose-dependent reduction in ERα |
| BTO-02 (Organoid) | This compound | 2 | 2 days | Reduced expression of ESR1 and ERα target genes |
BTO-02 refers to breast tumor organoids.[3]
Conclusion
The LATS inhibitor this compound presents a novel therapeutic strategy for ER+ breast cancer by downregulating ERα expression. The protocols and guidelines provided here offer a framework for conducting robust in vivo xenograft studies to further evaluate the preclinical efficacy of this compound. Careful study design, including appropriate model selection and definition of endpoints, will be critical for obtaining meaningful and translatable results.
References
- 1. Transcriptional repression of estrogen receptor alpha by YAP reveals the Hippo pathway as therapeutic target for ER+ breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. Transcriptional repression of estrogen receptor alpha by YAP reveals the Hippo pathway as therapeutic target for ER+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing VT02956 Concentration for In Vitro Experiments
Welcome to the technical support center for VT02956. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for in vitro experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of the LATS1 and LATS2 kinases, which are core components of the Hippo signaling pathway.[1][2] By inhibiting LATS1/2, this compound prevents the phosphorylation of the downstream effectors YAP and TAZ. This leads to the dephosphorylation and nuclear translocation of YAP/TAZ, where they can modulate gene expression. In the context of estrogen receptor-positive (ER+) breast cancer, the activation of YAP/TAZ ultimately leads to the transcriptional repression of the estrogen receptor alpha gene (ESR1), thereby inhibiting the growth of ER+ breast cancer cells.[3][4]
Q2: What are the recommended cell lines for in vitro experiments with this compound?
A2: Based on published studies, this compound has been shown to be effective in estrogen receptor-positive (ER+) breast cancer cell lines. Commonly used and responsive cell lines include MCF-7 and T47D . The inhibitor has also been successfully used in patient-derived tumor organoids.[3][4]
Q3: What is a good starting concentration for this compound in cell-based assays?
A3: A good starting point for determining the optimal concentration of this compound is to perform a dose-response experiment. Published studies have used concentrations ranging from 0.1 µM to 2 µM .[4][5] It is recommended to test a range of concentrations (e.g., logarithmic dilutions) to determine the EC50 (half-maximal effective concentration) for your specific cell line and assay.
Q4: How should I prepare and store this compound?
A4: this compound is typically supplied as a solid or in a DMSO stock solution (e.g., 10 mM).[1] For long-term storage, it is advisable to store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your experiments is kept low (typically below 0.5%) to minimize solvent-induced cytotoxicity.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on available literature.
Table 1: In Vitro IC50 Values for this compound
| Target | IC50 (nM) |
| LATS1 | 0.76[1][2] |
| LATS2 | 0.52[1][2] |
Table 2: Effective Concentrations of this compound in Cell-Based Assays
| Cell Line | Assay | Concentration Range | Observed Effect | Reference |
| MCF-7 | Immunoblot (YAP/TAZ dephosphorylation) | 0.1 - 2 µM | Dose-dependent dephosphorylation of YAP/TAZ and reduction of ERα. | [4][5] |
| T47D | Colony Formation | 2 µM | Inhibition of colony formation. | [3] |
| MCF-7 | Colony Formation | 0.5 - 2 µM | Inhibition of colony formation. | [3] |
| HEK293A, 4T1 | HTRF phospho-YAP assay | Increasing concentrations | Inhibition of YAP phosphorylation. | [4][5] |
| Breast Tumor Organoids | qPCR | 2 µM | Reduction of ESR1 and ERα target gene expression. | [4] |
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. glpbio.com [glpbio.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Transcriptional repression of estrogen receptor alpha by YAP reveals the Hippo pathway as therapeutic target for ER+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting VT02956 solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VT02956.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective dual inhibitor of LATS1 (Large Tumor Suppressor Kinase 1) and LATS2, with IC50 values of 0.76 nM and 0.52 nM, respectively. It targets the Hippo signaling pathway, a critical regulator of organ size, cell proliferation, and apoptosis. By inhibiting LATS1/2, this compound prevents the phosphorylation of YAP (Yes-associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif). This leads to the nuclear translocation of YAP/TAZ, where they can associate with TEAD transcription factors to regulate gene expression. In the context of ER+ breast cancer, this compound has been shown to inhibit the expression of ESR1 and the growth of cancer cell lines and patient-derived tumor organoids.
Q2: What is the solubility of this compound in common solvents?
The solubility of this compound can vary depending on the solvent and formulation. Below is a summary of its solubility in commonly used solvents.
| Solvent | Concentration | Notes |
| DMSO | 100 mg/mL (267.77 mM) | Requires sonication to fully dissolve. It is important to use newly opened, anhydrous DMSO as it is hygroscopic and absorbed water can impact solubility.[1] |
Q3: How should I prepare a stock solution of this compound?
For in vitro experiments, a stock solution is typically prepared in DMSO. It is crucial to use anhydrous, high-purity DMSO to ensure maximum solubility and stability.
Q4: My this compound is precipitating when I add it to my cell culture medium. What should I do?
Precipitation of a hydrophobic compound like this compound upon dilution into an aqueous solution like cell culture media is a common issue.[2] This can lead to inaccurate dosing and potential cytotoxicity from the precipitate itself.[2] Here are several troubleshooting steps you can take:
-
Optimize your dilution method: Avoid adding the concentrated DMSO stock directly to the full volume of your cell culture media. Instead, perform a serial dilution. A recommended practice is to first dilute the stock solution in a small volume of serum-free media, mix gently, and then add this intermediate dilution to your final volume of complete media.[2]
-
Lower the final concentration: You may be exceeding the solubility limit of this compound in your specific media formulation. Try using a lower final concentration in your experiment.
-
Check the DMSO concentration: Most cell lines can tolerate a final DMSO concentration of up to 0.5%, but it is best to keep it as low as possible. Ensure your final DMSO concentration is not causing the precipitation.
-
Sonication: After dilution, brief sonication of the media containing this compound may help to redissolve any precipitate.[1]
-
Warm the media: Gently warming the cell culture media to 37°C before adding the this compound stock solution can sometimes improve solubility.
Troubleshooting Guides
Guide 1: this compound Precipitation in Aqueous Solutions
This guide provides a step-by-step workflow to address precipitation issues with this compound in your experiments.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortexer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound. The molecular weight of this compound is 373.45 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 3.73 mg of this compound.
-
Weigh the this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous, sterile DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. If necessary, gently warm the tube to 37°C or use a sonicator for short intervals to aid dissolution.[1]
-
Visually inspect the solution to ensure there is no undissolved material.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium (with serum, if applicable)
-
Sterile conical tubes or microcentrifuge tubes
Procedure (for a final concentration of 10 µM in 10 mL of media):
-
Calculate the volume of 10 mM this compound stock solution needed. For a final concentration of 10 µM in 10 mL, you will need 10 µL of the 10 mM stock solution.
-
Prepare an intermediate dilution. In a sterile tube, add the 10 µL of this compound stock solution to 990 µL of pre-warmed complete cell culture medium. Gently pipette up and down to mix. This creates a 100 µM intermediate solution.
-
Prepare the final working solution. Add 1 mL of the 100 µM intermediate solution to 9 mL of pre-warmed complete cell culture medium. Invert the tube several times to ensure thorough mixing.
-
Visually inspect the media for any signs of precipitation before adding it to your cells.
Signaling Pathway
This compound targets the Hippo signaling pathway. The diagram below illustrates the core components of this pathway and the point of intervention for this compound.
References
Off-target effects of VT02956 in cancer cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the LATS1/2 kinase inhibitor, VT02956, in cancer cell research.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent inhibitor of the Large Tumor Suppressor Kinases 1 and 2 (LATS1/2), which are core components of the Hippo signaling pathway.[1] By inhibiting LATS1/2, this compound prevents the phosphorylation of the transcriptional co-activators YAP and TAZ. This leads to the nuclear translocation and activation of YAP/TAZ, which in turn modulates gene expression. In the context of estrogen receptor-positive (ER+) breast cancer, activated YAP complexes with TEAD transcription factors to upregulate the expression of VGLL3. The VGLL3 protein then recruits the NCOR2/SMRT repressor complex to the super-enhancer of the ESR1 gene, leading to the transcriptional repression of estrogen receptor alpha (ERα) and subsequent inhibition of ER+ breast cancer cell growth.[2][3]
Q2: What are the known on-target and off-target activities of this compound?
A2: The primary on-target activity of this compound is the potent inhibition of LATS1 and LATS2 kinases. In vitro kinome profiling has also identified the closely related kinases NDR1 and NDR2 as off-target activities of this compound. While highly selective for LATS1/2, users should be aware of the potential for effects mediated by the inhibition of NDR1/2.
Q3: In which cancer cell types is this compound expected to be most effective?
A3: Based on its mechanism of action, this compound is particularly effective in cancer cells that are dependent on the Hippo-YAP signaling pathway. It has demonstrated significant growth inhibition in ER+ breast cancer cell lines and patient-derived tumor organoids by downregulating ERα expression.[2][3] Its efficacy in other cancer types may depend on the specific role of the Hippo pathway in their pathogenesis.
Q4: How can I confirm that this compound is active in my cell line?
A4: The activity of this compound can be confirmed by observing its effects on the Hippo signaling pathway. A primary indicator of target engagement is the dephosphorylation of YAP at the Ser127 residue. This can be assessed by Western Blot or a more quantitative method like a Homogeneous Time Resolved Fluorescence (HTRF) assay. Downstream effects that confirm activity include a decrease in the expression of ERα (in ER+ cells) and an increase in the expression of known YAP/TAZ target genes, such as CTGF and CYR61, which can be measured by qPCR.
II. Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect on cell viability or proliferation. | 1. Cell line is not dependent on the Hippo-YAP pathway. 2. Incorrect dosage of this compound. 3. Degradation of this compound. | 1. Confirm pathway dependence: Use a positive control cell line known to be sensitive to LATS inhibition (e.g., MCF-7). Assess the baseline expression and phosphorylation status of key Hippo pathway proteins.2. Perform a dose-response curve: Titrate this compound across a range of concentrations (e.g., 0.1 µM to 10 µM) to determine the optimal effective concentration for your cell line.3. Ensure proper storage and handling: Store this compound as recommended by the supplier, protected from light and repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Unexpected or off-target effects observed. | 1. Inhibition of NDR1/2 kinases. 2. Cell-type specific responses. | 1. Consult the literature: Investigate the role of NDR1/2 kinases in your experimental system to determine if the observed phenotype could be attributed to their inhibition.2. Use a control compound: If available, use a structurally related but inactive analog of this compound to distinguish between specific and non-specific effects. |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions. 2. Inconsistent timing of treatment and harvesting. 3. Variability in reagent preparation. | 1. Standardize cell culture: Maintain consistent cell passage numbers, seeding densities, and media formulations.2. Adhere to a strict timeline: Ensure consistent timing for drug treatment, cell lysis, and subsequent assays.3. Prepare fresh reagents: Prepare fresh dilutions of this compound and other critical reagents for each experiment. |
| Difficulty in detecting YAP dephosphorylation. | 1. Suboptimal antibody for Western Blot. 2. Low protein concentration. 3. Timing of analysis is not optimal. | 1. Validate antibodies: Use antibodies that have been validated for detecting phospho-YAP (Ser127) and total YAP.2. Ensure sufficient protein: Use an adequate amount of protein lysate for Western Blot analysis.3. Perform a time-course experiment: Harvest cells at different time points after this compound treatment (e.g., 1, 4, 8, 24 hours) to determine the optimal time to observe maximum YAP dephosphorylation. |
III. Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| LATS1 | 0.76 |
| LATS2 | 0.52 |
IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in vitro.
IV. Experimental Protocols
A. Western Blot for Phospho-YAP (Ser127) and Total YAP
-
Cell Lysis:
-
Culture cells to 70-80% confluency and treat with this compound at the desired concentration and time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-YAP (Ser127) and total YAP overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
B. Quantitative PCR (qPCR) for YAP/TAZ Target Gene Expression
-
RNA Extraction:
-
Treat cells with this compound as required.
-
Extract total RNA using a commercial RNA isolation kit according to the manufacturer's instructions.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers for target genes (e.g., CTGF, CYR61) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Example primer sequences:
-
CTGF Forward: 5'-GAGGAAAACATTAAGAAGGGCAAA-3'
-
CTGF Reverse: 5'-CGGCACAGGTCTTGATGAATAC-3'
-
GAPDH Forward: 5'-GAAGGTGAAGGTCGGAGTCA-3'
-
GAPDH Reverse: 5'-GAAGATGGTGATGGGATTTC-3'
-
-
-
Data Analysis:
-
Perform the qPCR reaction in a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
-
C. HTRF Assay for Phospho-YAP (Ser127)
-
Cell Plating and Treatment:
-
Plate cells in a 96-well plate and allow them to adhere.
-
Treat cells with a serial dilution of this compound for the desired time.
-
-
Cell Lysis:
-
Lyse the cells directly in the well by adding the supplemented lysis buffer provided in the HTRF kit.
-
Incubate for 30 minutes at room temperature with gentle shaking.
-
-
HTRF Reaction:
-
Transfer the lysate to a 384-well low-volume plate.
-
Add the HTRF detection reagents (anti-phospho-YAP (Ser127) antibody labeled with Eu3+-cryptate and anti-YAP antibody labeled with d2).
-
Incubate overnight at room temperature.
-
-
Signal Detection:
-
Read the HTRF signal on a compatible plate reader at 665 nm and 620 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) and normalize the data to the untreated control to determine the extent of YAP dephosphorylation.
-
V. Visualizations
Signaling Pathway of this compound Action in ER+ Breast Cancer
Caption: Mechanism of this compound in ER+ breast cancer cells.
Troubleshooting Workflow for Unexpected Results
Caption: Troubleshooting workflow for this compound experiments.
References
How to minimize VT02956 toxicity in animal studies
Technical Support Center: VT02956
Disclaimer: The following information is intended for research purposes only. This compound is a research compound, and its safety and toxicity profile in humans has not been established. All animal studies should be conducted in accordance with ethical guidelines and regulations.
This technical support center provides guidance on strategies to minimize potential toxicity associated with this compound in animal studies. Given that specific public toxicity data for this compound is limited, this guide focuses on general principles of preclinical toxicology, the known mechanism of action of LATS kinase inhibitors, and troubleshooting common issues encountered during in vivo studies.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of Large Tumor Suppressor Kinases 1 and 2 (LATS1/2).[1][2] LATS1/2 are core components of the Hippo signaling pathway, which plays a crucial role in regulating organ size, cell proliferation, and apoptosis.[3][4][5] By inhibiting LATS1/2, this compound prevents the phosphorylation of the downstream effectors YAP and TAZ.[1][2] This leads to the nuclear translocation of YAP/TAZ, where they associate with TEAD transcription factors to induce the expression of genes that promote cell growth and proliferation.[1][3]
2. What are the potential on-target and off-target toxicities of a LATS kinase inhibitor like this compound?
-
On-target toxicities: Since the Hippo pathway is a key regulator of cell growth, sustained inhibition of LATS1/2 could theoretically lead to uncontrolled cell proliferation and potentially tumorigenesis with long-term administration.[6] Monitoring for proliferative changes in tissues will be crucial.
-
Off-target toxicities: Like many kinase inhibitors, this compound could have off-target effects on other kinases, which might result in unforeseen toxicities.[7] A thorough understanding of the compound's selectivity profile is important. Common off-target toxicities for kinase inhibitors can include gastrointestinal issues, hematological changes, and liver or kidney toxicity.
3. What are the essential first steps before initiating an in vivo study with this compound?
Before starting in vivo experiments, it is critical to:
-
Establish a clear scientific rationale: Define the objectives of the study, including the hypothesis being tested.
-
Conduct a thorough literature review: Gather all available information on this compound and other LATS kinase inhibitors.
-
Characterize the test article: Ensure the purity, stability, and identity of the this compound batch being used.
-
Perform dose-range finding studies: A pilot study is essential to determine the maximum tolerated dose (MTD) and to identify a preliminary toxicity profile.[8][9]
4. What are the critical parameters to monitor during an in vivo toxicity study with this compound?
Continuous monitoring is vital for early detection of adverse effects. Key parameters include:
-
Clinical observations: Daily checks for changes in behavior, appearance (e.g., ruffled fur, hunched posture), and signs of pain or distress.
-
Body weight: Record body weight at least twice weekly. Significant weight loss can be an early indicator of toxicity.
-
Food and water consumption: Monitor daily to assess for changes in appetite or hydration.
-
Tumor growth (if applicable): In efficacy studies, monitor tumor dimensions regularly.
-
Blood analysis: At the end of the study (or at interim points), collect blood for complete blood count (CBC) and clinical chemistry analysis to assess organ function.
-
Histopathology: At necropsy, collect major organs for histopathological examination to identify any microscopic changes.
Troubleshooting Guides
Issue 1: Unexpected Mortality in the Treatment Group
| Possible Cause | Troubleshooting Steps |
| Incorrect Dose Formulation or Administration | - Verify the concentration and stability of the dosing solution.- Review the administration technique to ensure accuracy and minimize stress to the animals. |
| Vehicle Toxicity | - Run a control group treated with the vehicle alone to rule out vehicle-induced toxicity. |
| Acute On-Target or Off-Target Toxicity | - Immediately perform a gross necropsy on deceased animals to identify potential target organs.- Consider reducing the dose and/or the dosing frequency. |
| Species-Specific Sensitivity | - Review literature for known species differences in the Hippo pathway or drug metabolism.- Consider a pilot study in a different animal model. |
Issue 2: Significant Body Weight Loss (>15%)
| Possible Cause | Troubleshooting Steps |
| Reduced Food and Water Intake | - Provide supportive care, such as palatable, high-calorie food supplements and hydration support. |
| Gastrointestinal Toxicity | - Examine feces for any abnormalities (e.g., diarrhea, discoloration).- At necropsy, perform a thorough examination of the gastrointestinal tract. |
| Systemic Toxicity | - Consider collecting interim blood samples to assess organ function (e.g., liver, kidneys).- Reduce the dose or consider a less frequent dosing schedule. |
Quantitative Data Summary
Since specific quantitative toxicity data for this compound is not publicly available, the following table provides a template for how to structure and present data from a dose-range finding study.
Table 1: Example Dose-Range Finding Study Data for Compound X
| Dose Group (mg/kg) | Number of Animals | Mortality | Mean Body Weight Change (%) | Key Clinical Observations |
| Vehicle Control | 5 | 0/5 | +5.2 | Normal |
| 10 | 5 | 0/5 | +3.1 | Normal |
| 30 | 5 | 0/5 | -2.5 | Mild lethargy on Day 2 |
| 100 | 5 | 2/5 | -12.8 | Hunched posture, ruffled fur, significant lethargy |
| 300 | 5 | 5/5 | - | Severe toxicity leading to euthanasia |
This is example data and does not represent actual findings for this compound.
Experimental Protocols
Protocol 1: Dose-Range Finding (Maximum Tolerated Dose) Study
Objective: To determine the MTD of this compound in a rodent model (e.g., mice) for a specified duration and route of administration.
Methodology:
-
Animal Model: Use a sufficient number of healthy, young adult mice (e.g., 5 per group, mixed-sex or single-sex depending on the experimental question).
-
Dose Selection: Based on in vitro efficacy data, select a range of doses (e.g., 3-5 dose levels) with a logarithmic or semi-logarithmic spacing. Include a vehicle control group.
-
Dosing Formulation: Prepare a stable and homogenous formulation of this compound in a suitable vehicle.
-
Administration: Administer this compound for a defined period (e.g., 7-14 consecutive days) via the intended experimental route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring:
-
Record clinical signs twice daily.
-
Measure body weight daily.
-
Measure food and water consumption daily.
-
-
Endpoint: The study is typically terminated after the last dose. Perform a gross necropsy on all animals. Collect major organs and tissues for potential histopathological analysis.
-
MTD Determination: The MTD is the highest dose that does not cause mortality, significant body weight loss (typically >15-20%), or other signs of life-threatening toxicity.
Mandatory Visualizations
Caption: The Hippo Signaling Pathway and the mechanism of action of this compound.
Caption: A general experimental workflow for preclinical toxicity assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. Transcriptional repression of estrogen receptor alpha by YAP reveals the Hippo pathway as therapeutic target for ER+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. researchgate.net [researchgate.net]
- 5. The Hippo Signaling Pathway in Drug Resistance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Safety Considerations in the Development of Hippo Pathway Inhibitors in Cancers [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. altasciences.com [altasciences.com]
- 9. Toxicology | MuriGenics [murigenics.com]
Interpreting Unexpected Results with VT02956: A Technical Support Guide
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with VT02956. If you are encountering unexpected results in your experiments, this guide will help you identify potential causes and find solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound?
This compound is a potent inhibitor of the LATS1 and LATS2 kinases, which are core components of the Hippo signaling pathway.[1] By inhibiting LATS, this compound prevents the phosphorylation of the transcriptional coactivators YAP and TAZ. This leads to their accumulation in the nucleus, where they associate with TEAD transcription factors to regulate gene expression. In the context of ER+ breast cancer, this cascade ultimately leads to the repression of Estrogen Receptor Alpha (ESR1) expression and inhibition of cell growth.[2][3][4]
Q2: What are the IC50 values for this compound against LATS1 and LATS2?
The in vitro inhibitory concentrations of this compound are provided in the table below.
| Kinase | IC50 (nM) |
| LATS1 | 0.76 |
| LATS2 | 0.52 |
| Data from GlpBio.[1] |
Q3: Are there any known inactive analogs of this compound to use as a negative control?
Yes, VT02484 is an inactive analogue of this compound and can be used as a negative control in your experiments to ensure that the observed effects are specific to LATS inhibition.[5]
Troubleshooting Guide for Unexpected Results
This section addresses common unexpected experimental outcomes when using this compound.
Issue 1: No observable change in YAP/TAZ phosphorylation after this compound treatment.
If you do not observe the expected dephosphorylation of YAP/TAZ, consider the following potential causes and solutions.
| Potential Cause | Recommended Solution |
| Incorrect concentration of this compound | Verify the concentration of your stock solution. Perform a dose-response experiment to determine the optimal concentration for your cell line. Concentrations between 0.1 µM and 2 µM have been shown to be effective in MCF-7 cells.[5] |
| Cell line insensitivity | The Hippo pathway may not be active or may be regulated differently in your specific cell line. We recommend using a well-characterized ER+ breast cancer cell line, such as MCF-7, as a positive control. |
| Inactive compound | Ensure the proper storage and handling of this compound to maintain its activity. If possible, test the compound in a cell-free LATS kinase assay. |
| Suboptimal treatment duration | A time-course experiment is recommended to determine the optimal treatment duration. Dephosphorylation of YAP/TAZ can be observed in HEK293A cells after treatment with 2 µM this compound for various time points.[5] |
Issue 2: No significant change in the expression of YAP/TAZ target genes.
If you do not see the expected upregulation of canonical YAP/TAZ target genes (e.g., CTGF, CYR61) or the downregulation of ESR1, please review the following.
| Potential Cause | Recommended Solution |
| Issues with downstream analysis | Verify your qPCR primers or antibodies for specificity and efficiency. Ensure the integrity of your RNA or protein samples. |
| Compensatory signaling pathways | Other signaling pathways in your experimental model may be compensating for the inhibition of LATS. Consider investigating crosstalk with other relevant pathways. |
| YAP/TAZ-independent effects | The phenotype you are observing may be independent of YAP/TAZ activity. To confirm the role of YAP/TAZ, consider using YAP/TAZ knockout or knockdown cells as a control.[5] |
Experimental Protocols
Immunoblotting for YAP/TAZ Phosphorylation
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound or the inactive analogue VT02484 for the specified duration. A DMSO control should be included.
-
Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-YAP (S127) and total YAP/TAZ. Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: Mechanism of action of this compound in the Hippo signaling pathway.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. glpbio.com [glpbio.com]
- 2. researchgate.net [researchgate.net]
- 3. Transcriptional repression of estrogen receptor alpha by YAP reveals the Hippo pathway as therapeutic target for ER+ breast cancer [ideas.repec.org]
- 4. Transcriptional repression of estrogen receptor alpha by YAP reveals the Hippo pathway as therapeutic target for ER+ breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
VT02956 stability and storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with VT02956, a potent LATS kinase inhibitor. Here you will find guidance on stability and storage, detailed experimental protocols, and troubleshooting advice to ensure the success of your experiments.
Stability and Storage Conditions
Proper storage and handling of this compound are critical for maintaining its activity and ensuring reproducible experimental results. The following table summarizes the recommended storage conditions for this compound.
| Condition | Temperature | Duration | Notes |
| Solid Compound | -20°C or -80°C | Long-term | Shipped at ambient temperature, which is acceptable for the duration of shipping. Upon receipt, store at the recommended temperature. |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Use freshly opened, anhydrous DMSO for preparing the stock solution as it is hygroscopic.[1] |
| -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles.[1] | |
| Working Solutions | Room Temperature | Prepare fresh daily | For in vivo experiments, it is recommended to prepare the working solution on the day of use.[1] For in vitro assays, dilute the stock solution in the appropriate aqueous buffer or cell culture medium immediately before use. |
General Recommendations:
-
Freeze-Thaw Cycles: Minimize freeze-thaw cycles of stock solutions as this can lead to degradation of the compound. It is highly recommended to aliquot the stock solution into single-use volumes.
-
Room Temperature Stability: While specific data on the short-term stability of this compound at room temperature is not available, it is best practice to keep stock solutions and diluted working solutions on ice when in use. For prolonged experiments, prepare fresh dilutions from a frozen stock.
-
Solubility in Aqueous Solutions: this compound has low solubility in aqueous solutions. When diluting a DMSO stock solution into an aqueous buffer or cell culture medium, ensure rapid mixing to prevent precipitation. The final DMSO concentration in cell-based assays should be kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: It is recommended to prepare a high-concentration stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO). For example, a 10 mM stock solution can be prepared. This compound is soluble in DMSO up to 100 mg/mL.[1] Use of ultrasonic treatment may be needed to fully dissolve the compound.[1]
Q2: My this compound solution appears to have precipitated. What should I do?
A2: Precipitation can occur if the compound's solubility limit is exceeded in a particular solvent or upon storage at low temperatures. If precipitation is observed in the DMSO stock solution, gently warm the vial to 37°C and vortex or sonicate until the compound is fully dissolved before use. When diluting into aqueous solutions, ensure the final concentration is below the solubility limit and that the DMSO concentration is appropriate.
Q3: What is the mechanism of action of this compound?
A3: this compound is a potent inhibitor of LATS1 and LATS2 kinases, which are key components of the Hippo signaling pathway.[1][2] Inhibition of LATS kinases by this compound leads to the dephosphorylation and activation of the transcriptional co-activators YAP and TAZ. This results in their translocation to the nucleus and the regulation of target gene expression involved in cell proliferation and survival.
Q4: In which research areas is this compound commonly used?
A4: this compound is primarily used in cancer research, particularly in the context of ER+ breast cancer.[1][2] It is utilized to study the role of the Hippo pathway in tumorigenesis, cell proliferation, and as a potential therapeutic agent.
Experimental Protocols
Protocol 1: Western Blot Analysis of YAP/TAZ Phosphorylation
This protocol describes how to assess the inhibitory effect of this compound on LATS kinase activity by measuring the phosphorylation of its downstream targets, YAP and TAZ.
Materials:
-
Cells of interest (e.g., HEK293A, MCF-7)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-YAP (Ser127), anti-YAP, anti-phospho-TAZ (Ser89), anti-TAZ, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0.1, 0.5, 2 µM) or a vehicle control (DMSO) for a specified time (e.g., 2 hours).[3]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with 100-200 µL of lysis buffer per well.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-polyacrylamide gel, perform electrophoresis to separate the proteins by size, and then transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Protocol 2: Cell Proliferation Assay (MTT Assay)
This protocol is for determining the effect of this compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line (e.g., MCF-7, T47D)
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 10 µM) and a vehicle control (DMSO). Incubate for the desired period (e.g., 4 days).[1]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no effect of this compound | Compound degradation: Improper storage or multiple freeze-thaw cycles. | Always use freshly prepared dilutions from a properly stored and aliquoted stock solution. |
| Low compound concentration: Inaccurate dilution or insufficient final concentration. | Verify the concentration of the stock solution and perform a dose-response experiment to determine the optimal concentration for your cell line. | |
| Cell line insensitivity: The cell line may not be dependent on the Hippo pathway for proliferation. | Confirm the expression and activity of LATS, YAP, and TAZ in your cell line. Consider using a positive control cell line known to be sensitive to LATS inhibition. | |
| High background in Western blots | Non-specific antibody binding: Antibody concentration is too high or blocking is insufficient. | Optimize the primary and secondary antibody concentrations. Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk). |
| Insufficient washing: Residual unbound antibodies. | Increase the number and/or duration of the washing steps. | |
| High variability in cell proliferation assays | Uneven cell seeding: Inconsistent number of cells per well. | Ensure a single-cell suspension before seeding and mix the cell suspension between plating each row. |
| Edge effects: Evaporation from the outer wells of the 96-well plate. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media instead. | |
| Compound precipitation: Compound coming out of solution upon dilution in media. | Ensure the final DMSO concentration is low and that the compound is fully dissolved in the media before adding to the cells. |
Visualizations
Caption: this compound inhibits LATS kinases, leading to YAP/TAZ activation and cell proliferation.
Caption: General experimental workflow for studying the effects of this compound on cultured cells.
Caption: Troubleshooting logic for addressing a lack of this compound activity in experiments.
References
Technical Support Center: Improving the Efficacy of VT02956 in Combination Therapy
Welcome to the technical support center for VT02956. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound in combination therapies, with a focus on troubleshooting and optimizing experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the LATS1 and LATS2 kinases, which are core components of the Hippo signaling pathway. By inhibiting LATS1/2, this compound prevents the phosphorylation of the transcriptional co-activators YAP and TAZ. This leads to their accumulation in the nucleus, where they can regulate gene expression. In the context of ER+ breast cancer, nuclear YAP/TAZ upregulates the expression of VGLL3, which in turn acts as a transcriptional repressor of the Estrogen Receptor alpha (ESR1) gene. This reduction in ERα levels is a key driver of the anti-proliferative effects of this compound in this cancer subtype.
Q2: Why is this compound particularly effective in ER+ breast cancer?
A2: The efficacy of this compound in ER+ breast cancer stems from its unique mechanism of downregulating ERα expression.[1][2] Many ER+ breast cancers, including those that have developed resistance to endocrine therapies, remain dependent on ERα signaling. By reducing the levels of the ERα protein, this compound can inhibit the growth of these cancer cells.
Q3: What are the most promising combination therapies for this compound?
A3: Preclinical studies have shown significant synergistic effects when this compound is combined with CDK4/6 inhibitors, such as Palbociclib, in ER+ breast cancer cells.[3] This combination has been shown to be more effective at inhibiting cancer cell growth than either agent alone. Additionally, combination with histone deacetylase (HDAC) inhibitors, like Entinostat, is a promising strategy, as HDAC inhibitors can also induce the expression of the tumor suppressor VGLL3.[1][4]
Q4: How can I confirm that this compound is active in my experimental system?
A4: Target engagement and pathway modulation can be confirmed by several methods. A key indicator of this compound activity is the dephosphorylation of YAP at Ser127. This can be assessed by Western blotting. Consequent downstream effects include an increase in the expression of YAP/TAZ target genes, such as ANKRD1 and CYR61, and a decrease in the expression of ESR1 and its target genes. These changes in gene expression can be quantified using qPCR.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No significant inhibition of cell proliferation with this compound alone. | Cell line is not ER-positive or has low ERα expression. | Confirm the ER status of your cell line using Western blot or qPCR. This compound is most effective in ER+ breast cancer models. |
| Suboptimal concentration of this compound. | Perform a dose-response curve to determine the optimal IC50 for your specific cell line. Effective concentrations in vitro typically range from 0.1 to 2 µM.[5] | |
| Insufficient treatment duration. | Extend the treatment duration. Effects on cell proliferation are often more pronounced after 4-9 days of continuous treatment.[3] | |
| Lack of synergistic effect when combining this compound with Palbociclib. | Inappropriate dosing schedule or ratio. | Optimize the concentrations of both drugs. A common starting point is 2 µM for this compound and 0.1 µM for Palbociclib.[3] Consider staggered treatment schedules. |
| Cell line is resistant to CDK4/6 inhibition. | Verify the sensitivity of your cell line to Palbociclib alone. | |
| No decrease in YAP phosphorylation (pYAP S127) after this compound treatment. | Ineffective cell lysis or sample preparation. | Ensure that your lysis buffer contains phosphatase inhibitors to preserve the phosphorylation status of proteins. |
| Antibody quality or dilution. | Use a validated antibody for pYAP (S127) and optimize the antibody dilution. Include positive and negative controls. | |
| Very short treatment duration. | While dephosphorylation can be rapid, ensure a sufficient treatment time (e.g., 2 hours or more) to observe a clear effect. | |
| Unexpected increase in ERα expression. | This is highly unusual based on the known mechanism. | Verify the identity of your cell line. Re-evaluate your experimental setup and consider potential off-target effects in your specific model. |
| High background in colony formation assay. | Seeding density is too high. | Optimize the initial cell seeding density to ensure the formation of distinct, countable colonies. |
| Staining issues. | Ensure complete fixation and adequate staining with crystal violet. Wash thoroughly to reduce background. |
Data Presentation
Table 1: In Vitro IC50 Values for this compound
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| LATS1 (in vitro kinase assay) | - | 0.76 | [6] |
| LATS2 (in vitro kinase assay) | - | 0.52 | [6] |
Table 2: Synergistic Effect of this compound and Palbociclib on ER+ Breast Cancer Cell Growth
| Treatment | Concentration | % Growth Inhibition (Relative to DMSO) |
| This compound | 2 µM | ~40% |
| Palbociclib | 0.1 µM | ~60% |
| This compound + Palbociclib | 2 µM + 0.1 µM | >90% |
Note: The data presented in this table is an approximate representation based on qualitative descriptions of synergistic effects from colony formation assays. Actual quantitative values may vary depending on the cell line and experimental conditions.
Experimental Protocols
Colony Formation Assay
This protocol is used to assess the long-term proliferative potential of cells following treatment with this compound and/or combination agents.
Materials:
-
6-well plates
-
Complete cell culture medium
-
This compound, Palbociclib (or other combination agent)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Fixation solution: 4% paraformaldehyde in PBS
-
Staining solution: 0.1% crystal violet in 20% methanol
Procedure:
-
Seed cells in 6-well plates at a low density (e.g., 500-1000 cells/well) and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound, the combination drug, or DMSO.
-
Incubate the plates for 9-14 days, refreshing the medium with the respective treatments every 2-3 days.
-
After the incubation period, wash the wells twice with PBS.
-
Fix the colonies by adding 1 mL of fixation solution to each well and incubating for 15 minutes at room temperature.
-
Remove the fixation solution and wash the wells twice with PBS.
-
Stain the colonies by adding 1 mL of crystal violet solution to each well and incubating for 20 minutes at room temperature.
-
Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
Image the plates and quantify the colonies.
Western Blotting for Phospho-YAP (S127)
This protocol is to determine the phosphorylation status of YAP, a direct target of LATS kinases.
Materials:
-
Cell culture plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-pYAP (S127), anti-YAP (total), anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Plate cells and allow them to reach 70-80% confluency.
-
Treat cells with this compound or DMSO for the desired time (e.g., 2, 4, or 24 hours).
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
qPCR for Gene Expression Analysis
This protocol is to quantify the changes in the expression of YAP/TAZ target genes and ESR1.
Materials:
-
Cell culture plates
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (ANKRD1, CYR61, ESR1) and a housekeeping gene (GAPDH or ACTB)
Procedure:
-
Treat cells with this compound or DMSO for the desired time (e.g., 24 or 48 hours).
-
Extract total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Set up the qPCR reactions with the qPCR master mix, primers, and cDNA.
-
Run the qPCR reaction in a real-time PCR machine.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
3D Breast Tumor Organoid (BTO) Drug Response Assay
This protocol outlines a method for testing the efficacy of this compound in a more physiologically relevant 3D culture model.
Materials:
-
Patient-derived breast tumor organoids
-
Matrigel
-
Organoid culture medium
-
This compound and combination agents
-
Cell viability reagent (e.g., CellTiter-Glo 3D)
Procedure:
-
Embed BTOs in Matrigel in a multi-well plate.
-
Allow the Matrigel to solidify and then add organoid culture medium.
-
Treat the organoids with a range of concentrations of this compound and/or combination agents.
-
Incubate the organoids for 7-12 days, refreshing the medium and treatments every 2-3 days.
-
At the end of the treatment period, assess organoid viability using a 3D-compatible cell viability reagent according to the manufacturer's instructions.
-
Measure the luminescence or fluorescence to determine the dose-response effect of the treatments.
Mandatory Visualizations
Caption: Mechanism of action of this compound in ER+ breast cancer.
Caption: Experimental workflow for evaluating this compound combination therapy.
Caption: A logical approach to troubleshooting common experimental issues.
References
- 1. Colony formation assay [bio-protocol.org]
- 2. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Drug Sensitivity Assays of Human Cancer Organoid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medhandbook.st-andrews.ac.uk [medhandbook.st-andrews.ac.uk]
- 6. agilent.com [agilent.com]
Hippo Pathway Inhibitor Experiments: A Technical Support Center
Welcome to the technical support center for researchers working with Hippo pathway inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate common pitfalls and ensure the success of your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common conceptual and practical questions related to experiments involving Hippo pathway inhibitors.
Q1: What are the critical controls to include in my Hippo pathway inhibitor experiment?
A1: To ensure the specificity of your inhibitor's effects, it is crucial to include the following controls:
-
Vehicle Control: Treat cells with the same solvent used to dissolve the inhibitor (e.g., DMSO) at the same final concentration. This accounts for any effects of the solvent itself.
-
Positive Control: Use a known activator or inhibitor of the Hippo pathway to confirm that your experimental system is responsive. For example, treating cells with lysophosphatidic acid (LPA) can inactivate the Hippo pathway and promote YAP/TAZ nuclear localization.[1]
-
Negative Control (Genetic Validation): To confirm that the observed phenotype is due to the inhibition of the Hippo pathway and not off-target effects, use siRNA or shRNA to knock down a key pathway component (e.g., YAP/TAZ, LATS1/2, or MST1/2).[2] The phenotype of the genetic knockdown should mimic the effect of the inhibitor.
-
Dose-Response and Time-Course: Test a range of inhibitor concentrations and time points to determine the optimal experimental conditions and to understand the dynamics of the response.
Q2: My YAP/TAZ subcellular localization is not changing after inhibitor treatment. What could be the reason?
A2: Several factors can influence YAP/TAZ localization. Consider the following:
-
Cell Density: The Hippo pathway is highly sensitive to cell density.[3][4][5][6][7] At high cell density, the pathway is typically active, leading to cytoplasmic sequestration of YAP/TAZ. At low cell density, the pathway is often inactive, and YAP/TAZ are predominantly nuclear.[5] Ensure your cells are at an appropriate confluence for observing the desired effect. It is recommended to test your inhibitor on cells plated at both low and high densities.
-
Serum Starvation: Serum contains growth factors that can inactivate the Hippo pathway. Serum starvation can activate the pathway, leading to cytoplasmic YAP/TAZ.[8][9][10] If your experiment is conducted in serum-free media, the pathway may already be maximally activated, masking the effect of an inhibitor that aims to activate the pathway. Conversely, if you are testing an inhibitor that is expected to inactivate the pathway, serum-starved conditions may provide a better window to observe nuclear translocation of YAP/TAZ upon inhibitor treatment.
-
Inhibitor Potency and Stability: Verify the reported IC50 or EC50 of your inhibitor in your specific cell line, as this can vary. Also, ensure the inhibitor is properly stored and has not degraded.
-
Off-Target Effects: The inhibitor might have off-target effects that counteract its intended activity on the Hippo pathway. Genetic validation (siRNA/shRNA) is crucial to confirm the on-target effect.[2]
Q3: How can I be sure that the observed effects of my inhibitor are specific to the Hippo pathway?
A3: Demonstrating specificity is a multi-step process:
-
Biochemical Validation: Show that the inhibitor directly engages its target kinase (e.g., MST1/2 or LATS1/2) in a biochemical assay if possible.
-
Cellular Target Engagement: Confirm that the inhibitor modulates the phosphorylation of direct downstream targets in your cells. For an MST1/2 inhibitor like XMU-MP-1, you should observe a decrease in the phosphorylation of LATS1/2 and YAP.[11][12]
-
Phenotypic Correlation: The cellular phenotype observed with the inhibitor (e.g., changes in cell proliferation, apoptosis, or gene expression) should be consistent with the known functions of the Hippo pathway.
-
Genetic Rescue/Mimicry: As mentioned in Q1, the gold standard for specificity is to show that genetic knockdown of the target mimics the inhibitor's effect, and ideally, that expressing a drug-resistant mutant of the target rescues the effect of the inhibitor.
II. Troubleshooting Guides
This section provides solutions to common technical problems encountered during key experiments used to study Hippo pathway inhibitors.
A. Western Blotting for YAP/TAZ and Phospho-Proteins
Problem 1: High background on the Western blot membrane.
-
Possible Cause: Insufficient blocking.
-
Possible Cause: Primary or secondary antibody concentration is too high.
-
Possible Cause: Inadequate washing.
-
Solution: Increase the number and duration of washes. Use a sufficient volume of washing buffer (e.g., TBST) to fully cover the membrane and wash with gentle agitation.[15]
-
-
Possible Cause: Membrane dried out.
-
Solution: Ensure the membrane remains hydrated throughout the incubation and washing steps.[14]
-
Problem 2: Weak or no signal for the target protein.
-
Possible Cause: Low protein expression.
-
Solution: Increase the amount of protein loaded onto the gel. Consider using a positive control cell line or tissue known to express the protein at high levels.[16]
-
-
Possible Cause: Inefficient antibody binding.
-
Solution: Ensure you are using an antibody validated for Western blotting. Increase the primary antibody incubation time (e.g., overnight at 4°C).[16]
-
-
Possible Cause: Poor protein transfer.
-
Solution: Confirm successful transfer by staining the membrane with Ponceau S after transfer. Optimize transfer conditions (time, voltage) based on the molecular weight of your protein.
-
B. Immunofluorescence for YAP/TAZ Subcellular Localization
Problem 1: High background or non-specific staining.
-
Possible Cause: Autofluorescence of the cells or tissue.
-
Solution: Include an unstained control to assess the level of autofluorescence. If significant, you can try treating the sample with a quenching agent like sodium borohydride or Sudan Black B.[17]
-
-
Possible Cause: Non-specific binding of antibodies.
-
Solution: Ensure adequate blocking with serum from the same species as the secondary antibody. Titrate both primary and secondary antibody concentrations to find the optimal signal-to-noise ratio.[18]
-
-
Possible Cause: Cross-reactivity of the secondary antibody.
-
Solution: Run a control where the primary antibody is omitted to check for non-specific binding of the secondary antibody.[18]
-
Problem 2: Weak or no fluorescent signal.
-
Possible Cause: Low abundance of the target protein.
-
Solution: Use a bright, photostable fluorophore. Consider using a signal amplification method.
-
-
Possible Cause: Inadequate fixation or permeabilization.
-
Solution: Optimize fixation and permeabilization conditions. For example, some antibodies work better with methanol fixation than paraformaldehyde. Check the antibody datasheet for recommendations.[19]
-
-
Possible Cause: Antibody not suitable for immunofluorescence.
-
Solution: Use an antibody that has been validated for immunofluorescence applications.[17]
-
III. Quantitative Data Summary
The following tables provide a summary of quantitative data for commonly used Hippo pathway inhibitors and antibodies.
Table 1: Potency of Common Hippo Pathway Inhibitors
| Inhibitor | Target(s) | IC50 | Cell Lines Tested | Reference(s) |
| XMU-MP-1 | MST1/2 | 71.1 nM (MST1), 38.1 nM (MST2) | HepG2, RAW264.7, U2OS, SW480, RPE1, SNU-423 | [11][12][20] |
| 1.21 - 2.7 µM (EC50 for viability) | Namalwa, Raji, Ramos, Jurkat, Daudi | [21] | ||
| Verteporfin | YAP-TEAD interaction | Varies (typically 1-10 µM for cellular effects) | Human breast cancer cells, retinoblastoma cells | [22][23] |
Table 2: Recommended Antibody Dilutions for Key Hippo Pathway Proteins
| Antibody Target | Application | Recommended Dilution | Supplier (Example) | Reference(s) |
| YAP/TAZ | Western Blot | 1:1000 | Cell Signaling Technology (#8418) | [24][25] |
| Immunofluorescence | 1:100 - 1:200 | Santa Cruz Biotechnology (sc-101199) | [26][27] | |
| p-YAP (S127) | Western Blot | 1:1000 | Cell Signaling Technology (#13008) | N/A |
| LATS1 | Western Blot | 1:1000 | Cell Signaling Technology (#3477) | N/A |
| MST1 | Western Blot | 1:1000 | Cell Signaling Technology (#3682) | N/A |
Note: Optimal dilutions should be determined experimentally by the end-user.
IV. Experimental Protocols
Detailed methodologies for key experiments are provided below.
A. Western Blotting for YAP/TAZ and Phospho-YAP
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Subcellular Fractionation (Optional, for localization studies):
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer.
-
Separate proteins on an 8-10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with the primary antibody (e.g., anti-YAP/TAZ or anti-phospho-YAP) overnight at 4°C with gentle agitation.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Visualize the bands using a chemiluminescence imaging system.
-
B. Immunofluorescence for YAP/TAZ Localization
-
Cell Seeding and Treatment:
-
Seed cells on glass coverslips in a multi-well plate.
-
Allow cells to adhere and grow to the desired confluency.
-
Treat cells with the Hippo pathway inhibitor or vehicle control for the desired time.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash cells twice with PBS.
-
Permeabilize cells with 0.3% Triton X-100 in PBS for 10 minutes at room temperature.[26]
-
Wash cells three times with PBS.
-
-
Blocking and Staining:
-
Block with 10% goat serum in PBST for 1 hour at room temperature.[26]
-
Incubate with the primary antibody against YAP or TAZ overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Wash three times with PBST.
-
-
Mounting and Imaging:
-
Counterstain nuclei with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount the coverslips on microscope slides using an anti-fade mounting medium.
-
Image the cells using a fluorescence or confocal microscope.
-
C. Quantitative Real-Time PCR (qPCR) for Hippo Target Genes
-
RNA Extraction and cDNA Synthesis:
-
Treat cells with the inhibitor or vehicle control.
-
Extract total RNA using a commercial kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Data Analysis:
-
Run the qPCR reaction on a real-time PCR system.
-
Calculate the relative gene expression using the ΔΔCt method.[32]
-
V. Visualizations
The following diagrams illustrate key concepts and workflows related to Hippo pathway inhibitor experiments.
Caption: The Hippo Signaling Pathway and points of inhibitor action.
Caption: A typical experimental workflow for testing a Hippo pathway inhibitor.
Caption: A troubleshooting flowchart for common issues in Hippo inhibitor experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. frontiersin.org [frontiersin.org]
- 3. Human pluripotent stem cell culture density modulates YAP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the Hippo/YAP Pathway: A Promising Approach for Cancer Therapy and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cell density regulates cancer metastasis via the Hippo pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell density regulates cancer metastasis via the Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Concerted localization-resets precede YAP-dependent transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. pnas.org [pnas.org]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 14. sinobiological.com [sinobiological.com]
- 15. arp1.com [arp1.com]
- 16. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 17. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 18. ibidi.com [ibidi.com]
- 19. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 20. Pharmacological inhibition of Hippo pathway, with the novel kinase inhibitor XMU‐MP‐1, protects the heart against adverse effects during pressure overload - PMC [pmc.ncbi.nlm.nih.gov]
- 21. XMU-MP-1, Inhibitor of STE20-like MST1/2 Kinases of the Hippo Signaling Pathway, Suppresses the Cell Cycle, Activates Apoptosis and Autophagy, and Induces Death of Hematopoietic Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Hippo pathway activation mediates chemotherapy-induced anti-cancer effect and cardiomyopathy through causing mitochondrial damage and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. YAP/TAZ antibody | knockout validation | Cell Signaling 8418 [labome.com]
- 25. YAP/TAZ (D24E4) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 26. bio.unipd.it [bio.unipd.it]
- 27. bio.unipd.it [bio.unipd.it]
- 28. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Subcellular Protein Fractionation | Thermo Fisher Scientific - US [thermofisher.com]
- 30. Regulation of the Hippo/YAP axis by CXCR7 in the tumorigenesis of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Transcriptional regulation of CYR61 and CTGF by LM98: a synthetic YAP-TEAD inhibitor that targets in-vitro vasculogenic mimicry in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 32. The HIPPO Transducer YAP and Its Targets CTGF and Cyr61 Drive a Paracrine Signalling in Cold Atmospheric Plasma-Mediated Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating VT02956 Target Engagement in Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on validating the cellular target engagement of VT02956, a potent inhibitor of Large Tumor Suppressor Kinases 1 and 2 (LATS1/2).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary cellular target?
This compound is a small molecule inhibitor that potently targets the LATS1 and LATS2 kinases, which are key components of the Hippo signaling pathway.[1][2] By inhibiting LATS1/2, this compound prevents the phosphorylation of Yes-associated protein (YAP), a downstream effector of the Hippo pathway.[3]
Q2: What is the mechanism of action of this compound?
This compound is an ATP-competitive inhibitor of LATS1 and LATS2 kinases.[4] Inhibition of LATS1/2 kinase activity by this compound leads to the dephosphorylation of YAP. Unphosphorylated YAP translocates to the nucleus, where it binds to TEAD transcription factors to regulate the expression of genes involved in cell proliferation and survival.[2][5]
Q3: How can I confirm that this compound is engaging its target in my cells?
Target engagement of this compound in cells can be validated through several methods:
-
Western Blotting: Assessing the phosphorylation status of YAP at Ser127 is the most direct and common method. A decrease in p-YAP (Ser127) levels upon this compound treatment indicates target engagement.
-
Immunofluorescence: Observing the nuclear translocation of YAP from the cytoplasm upon treatment with this compound provides qualitative evidence of target engagement.
-
Quantitative PCR (qPCR): Measuring the mRNA levels of known YAP target genes (e.g., CTGF, CYR61, ANKRD1) can demonstrate the functional consequence of LATS1/2 inhibition. An increase in the expression of these genes is expected.
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay directly measures the binding of this compound to LATS1/2 in intact cells by assessing changes in the thermal stability of the target proteins.
Q4: Is there an inactive control compound for this compound?
Yes, VT02484 is a structurally related analog of this compound that shows no inhibitory activity towards LATS kinases and can be used as a negative control in your experiments.[2][3]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target | IC50 (nM) |
| LATS1 | 0.76[1][2] |
| LATS2 | 0.52[1][2] |
Table 2: Cellular Activity of this compound
| Assay | Cell Line | Parameter | Value |
| YAP Phosphorylation | HEK293A | IC50 | ~100 nM[3] |
| YAP Phosphorylation | 4T1 | IC50 | ~200 nM[3] |
Experimental Protocols
Protocol 1: Western Blot for YAP Phosphorylation
This protocol describes how to assess the phosphorylation status of YAP at Ser127 in response to this compound treatment.
Materials:
-
Cell culture reagents
-
This compound and VT02484 (inactive control)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-YAP (Ser127), anti-YAP, anti-LATS1, anti-LATS2, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound or VT02484 for the desired time (e.g., 2-24 hours). Include a vehicle-treated control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-YAP signal to the total YAP signal.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol provides a general framework for performing a CETSA experiment to confirm the direct binding of this compound to LATS1/2 in cells.
Materials:
-
Cell culture reagents
-
This compound and vehicle control (DMSO)
-
PBS
-
Lysis buffer (without detergents for initial lysis)
-
PCR tubes or plates
-
Thermal cycler
-
Western blot reagents (as listed in Protocol 1)
Procedure:
-
Cell Treatment: Treat cultured cells with this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
Harvest and Resuspend: Harvest the cells and wash them with PBS. Resuspend the cell pellet in PBS.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Centrifugation: Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the levels of soluble LATS1 and LATS2 by Western blot as described in Protocol 1. A loading control that does not bind the compound should also be analyzed.
-
Data Analysis: Plot the amount of soluble LATS1/2 as a function of temperature for both vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Troubleshooting Guide
Problem 1: No change in YAP phosphorylation after this compound treatment.
| Possible Cause | Suggested Solution |
| Inactive compound | Verify the activity of your this compound stock. If possible, test a fresh batch. |
| Suboptimal treatment conditions | Optimize the concentration and duration of this compound treatment. Perform a dose-response and time-course experiment. |
| Low LATS1/2 expression | Confirm the expression of LATS1 and LATS2 in your cell line by Western blot. |
| Inefficient cell lysis | Ensure complete cell lysis to release intracellular proteins. Use appropriate lysis buffers with protease and phosphatase inhibitors.[6] |
| Issues with Western blot | Troubleshoot your Western blot protocol. Ensure efficient protein transfer and use validated antibodies. Use a positive control for p-YAP if available. |
Problem 2: High background in Western blot for p-YAP.
| Possible Cause | Suggested Solution |
| Blocking agent | Avoid using milk for blocking when detecting phosphoproteins. Use 5% BSA in TBST instead. |
| Antibody concentration | Optimize the concentration of your primary and secondary antibodies. High concentrations can lead to non-specific binding. |
| Insufficient washing | Increase the number and duration of washes with TBST to remove unbound antibodies. |
| Contaminated buffers | Use fresh, filtered buffers. |
Problem 3: Inconsistent results between experiments.
| Possible Cause | Suggested Solution |
| Cell passage number | Use cells within a consistent and low passage number range, as cellular responses can change over time in culture. |
| Cell density | The activity of the Hippo pathway is sensitive to cell density.[7] Ensure consistent cell plating density across experiments. |
| Reagent variability | Prepare fresh reagents and use consistent lots of antibodies and other key reagents. |
Problem 4: Suspected off-target effects.
| Possible Cause | Suggested Solution |
| Inhibition of other kinases | This compound has been shown to also inhibit the closely related NDR1/2 kinases.[2] Consider if inhibition of these kinases could contribute to the observed phenotype. |
| Non-specific effects | Use the inactive analog VT02484 as a negative control to distinguish on-target from off-target effects.[2][3] |
| Broad kinase profiling | If significant off-target effects are suspected, consider performing a kinome scan to assess the selectivity profile of this compound. |
Visualizations
References
- 1. glpbio.com [glpbio.com]
- 2. Transcriptional repression of estrogen receptor alpha by YAP reveals the Hippo pathway as therapeutic target for ER+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and Optimization of LATS1 and LATS2 Kinase Inhibitors for Use in Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. Inactivation of YAP oncoprotein by the Hippo pathway is involved in cell contact inhibition and tissue growth control - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of VT02956 and Other LATS Inhibitors for Hippo Pathway Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of VT02956 with other commercially available Large Tumor Suppressor (LATS) kinase inhibitors. The information presented is based on available experimental data to assist researchers in selecting the most suitable inhibitor for their studies of the Hippo signaling pathway.
Introduction to LATS Inhibition
The LATS kinases (LATS1 and LATS2) are core components of the Hippo signaling pathway, a critical regulator of organ size, cell proliferation, and apoptosis. LATS kinases phosphorylate and inactivate the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif). Inhibition of LATS1/2 leads to the dephosphorylation and nuclear translocation of YAP/TAZ, resulting in the activation of genes that promote cell growth and proliferation.[1] Pharmacological inhibition of LATS kinases is a promising therapeutic strategy for regenerative medicine and cancer therapy.[1][2]
Comparative Analysis of LATS Inhibitors
This section provides a comparative overview of this compound and other notable LATS inhibitors based on their in vitro potency and cellular activity.
Biochemical Potency
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values of various LATS inhibitors against LATS1 and LATS2 kinases in in vitro assays. Lower IC50 values indicate greater potency.
| Inhibitor | LATS1 IC50 (nM) | LATS2 IC50 (nM) | ATP Concentration | Assay Method |
| This compound | 0.76[3] | 0.52[3] | Not Specified | In vitro kinase assay[4] |
| TRULI | 0.2[5] | 0.2[5] | 10 µM[5] | In vitro kinase assay[6] |
| TDI-011536 | 0.76[7] | Not Reported | 2 mM[7] | In vitro kinase assay[8] |
| GA-017 | 4.10[9] | 3.92[9] | 400 µM[10] | Fluorospark Kinase/ADP Multi-Assay[10] |
| NIBR-LTSi | Not Reported | Not Reported | Not Specified | Biochemical CALIPER assay |
Cellular Activity
The half-maximal effective concentration (EC50) reflects the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. In the context of LATS inhibitors, this is often measured by the inhibition of YAP phosphorylation in cellular assays.
| Inhibitor | Cellular EC50/IC50 (nM) | Cell Line(s) | Assay Method |
| This compound | 160 (IC50) | HEK293A | HTRF phospho-YAP assay[3][4] |
| 430 (IC50) | 4T1 | HTRF phospho-YAP assay[3][4] | |
| TRULI | 510 (EC50) | HEK293A (serum-starved) | Kinase assay[5][6] |
| TDI-011536 | 10 (EC50) | Not Specified | Prevents YAP phosphorylation[7] |
| GA-017 | 3510 (EC50) | SKOV3 | Cell growth assay[9] |
| NIBR-LTSi | 2160 (IC50) | JHH5 | YAP phosphorylation inhibition[2][11] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental procedures, the following diagrams are provided.
References
- 1. Discovery and Optimization of LATS1 and LATS2 Kinase Inhibitors for Use in Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NIBR-LTSi is a selective LATS kinase inhibitor activating YAP signaling and expanding tissue stem cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. TRULI | Lats kinases inhibitor, YAP activator | Probechem Biochemicals [probechem.com]
- 6. researchgate.net [researchgate.net]
- 7. TDI-011536 | Lats kinases inhibitor | Probechem Biochemicals [probechem.com]
- 8. Development of an improved inhibitor of Lats kinases to promote regeneration of mammalian organs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Small molecule LATS kinase inhibitors block the Hippo signaling pathway and promote cell growth under 3D culture conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validating the Effect of VT02956 on ESR1 Expression: A Comparative Guide
For researchers and drug development professionals investigating therapies for estrogen receptor-positive (ER+) cancers, understanding the modulation of Estrogen Receptor 1 (ESR1) expression is paramount. This guide provides a comparative analysis of VT02956, a novel LATS inhibitor, against other compounds known to affect ESR1 expression. The information is supported by experimental data and detailed protocols to aid in the validation of these effects.
Comparative Analysis of Compounds Modulating ESR1 Expression
This compound presents a unique mechanism for reducing ESR1 expression by targeting the Hippo signaling pathway. The following table summarizes its performance in comparison to other established and emerging ESR1 modulators.
| Compound/Drug Class | Mechanism of Action on ESR1 | Target | Cell Lines/Models Tested | Observed Effect on ESR1 Expression | Key Quantitative Data |
| This compound | Indirectly represses ESR1 transcription by inhibiting LATS1/2 kinases in the Hippo pathway, leading to YAP/TAZ activation and subsequent VGLL3-mediated transcriptional silencing of ESR1. | LATS1/LATS2 | MCF-7, T47D, patient-derived tumor organoids | Decreased ESR1 mRNA and protein levels. | IC50: 0.76 nM (LATS1), 0.52 nM (LATS2). Effective at 2 µM in cell-based assays. |
| Selective Estrogen Receptor Degraders (SERDs) (e.g., Fulvestrant, Elacestrant) | Directly bind to the estrogen receptor, leading to its degradation. | Estrogen Receptor (ERα) | MCF-7 and other ER+ breast cancer cell lines | Downregulation of ERα protein levels. | Elacestrant is effective in patients with ESR1 mutations. |
| Selective Estrogen Receptor Modulators (SERMs) (e.g., Tamoxifen, Lasofoxifene) | Act as competitive antagonists of estrogen binding to the ER, modulating its transcriptional activity. | Estrogen Receptor (ERα) | MCF-7, T47D | Can lead to reduced ERα activity and can be effective against certain ESR1 mutations (Lasofoxifene). | Tamoxifen is a standard therapy but resistance can develop. |
| BET Inhibitors (e.g., OTX015) | Inhibit bromodomain and extraterminal domain (BET) proteins, which are involved in the transcriptional regulation of ESR1. | BRD2, BRD3, BRD4 | MCF-7 cells with ESR1 mutations | Disrupts ESR1 mutant-driven transcriptional programs. | Synergizes with CDK4/6 inhibitors in ESR1 mutant models. |
| HDAC Inhibitors (e.g., Entinostat) | Induce the expression of VGLL3, which in turn represses ESR1 expression, similar to the downstream effect of this compound. | Histone Deacetylases (HDACs) | ER+ breast cancer cells | Inhibition of ER+ breast cancer cells. | Provides a rationale for HDAC inhibitor activity in breast cancer. |
Experimental Protocols
To validate the effect of compounds like this compound on ESR1 expression, the following experimental protocols are commonly employed:
Quantitative Real-Time PCR (qPCR) for ESR1 mRNA Expression
Objective: To quantify the relative changes in ESR1 messenger RNA (mRNA) levels following treatment with the test compound.
Methodology:
-
Cell Culture and Treatment: Plate ER+ breast cancer cells (e.g., MCF-7) at an appropriate density. Once attached, treat the cells with the desired concentrations of the test compound (e.g., this compound at 2 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 48 hours).
-
RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: Reverse transcribe the extracted RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers.
-
qPCR Reaction: Set up the qPCR reaction using a suitable master mix, cDNA template, and primers specific for the ESR1 gene and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative expression of ESR1 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated samples to the vehicle control.
Immunoblotting (Western Blot) for ERα Protein Expression
Objective: To detect and quantify the changes in the protein levels of Estrogen Receptor Alpha (ERα), which is encoded by the ESR1 gene.
Methodology:
-
Cell Culture and Treatment: Treat cells with the test compound as described for the qPCR experiment.
-
Protein Extraction: Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins onto a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunodetection: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific for ERα. Follow this with incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection and Analysis: Detect the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize to a loading control protein (e.g., β-actin, GAPDH) to determine the relative change in ERα protein levels.
Cell Viability/Proliferation Assay
Objective: To assess the functional consequence of ESR1 modulation on the growth and viability of ER+ cancer cells.
Methodology:
-
Cell Seeding: Seed ER+ breast cancer cells in 96-well plates at a low density.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound.
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 5-9 days).
-
Viability Assessment: Measure cell viability using a colorimetric or fluorometric assay such as MTT, MTS, or CellTiter-Glo. These assays measure metabolic activity, which correlates with the number of viable cells.
-
Data Analysis: Plot the cell viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50) or to compare the anti-proliferative effects of different compounds.
Visualizing the Mechanisms and Workflows
To better understand the intricate processes involved, the following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow.
Comparative Analysis of VT02956 and Fulvestrant in ER+ Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of VT02956 and fulvestrant, two therapeutic agents targeting estrogen receptor-positive (ER+) breast cancer. The information is compiled from preclinical and clinical data to assist researchers and drug development professionals in understanding their distinct mechanisms and potential applications.
Introduction
Estrogen receptor-positive (ER+) breast cancer is the most common subtype of breast cancer, where the growth of cancer cells is driven by the hormone estrogen. Endocrine therapy, which targets the estrogen receptor (ER) signaling pathway, is a cornerstone of treatment for this disease. Fulvestrant is an established selective estrogen receptor degrader (SERD) widely used in the clinic. This compound is a novel investigational agent that targets the Hippo signaling pathway, indirectly leading to the repression of ERα expression. This guide presents a comparative overview of their mechanisms of action, preclinical efficacy, and available clinical data.
Mechanism of Action
Fulvestrant is a pure antiestrogen that directly targets the estrogen receptor. It binds to ERα with high affinity, inducing a conformational change that leads to the inhibition of receptor dimerization and translocation to the nucleus.[1][2] This ultimately results in the accelerated degradation of the ERα protein through the ubiquitin-proteasome pathway, thereby blocking downstream estrogen signaling.[2][3]
This compound is a potent inhibitor of the LATS1 and LATS2 kinases, which are key components of the Hippo signaling pathway.[4] Inhibition of LATS leads to the activation of the transcriptional coactivators YAP and TAZ.[5][6][7][8] Activated YAP/TAZ, in complex with TEAD transcription factors, upregulates the expression of Vestigial-Like Protein 3 (VGLL3).[5][6] VGLL3 then recruits the NCOR2/SMRT repressor complex to the super-enhancer of the ESR1 gene (which encodes ERα), leading to epigenetic silencing and transcriptional repression of ERα.[5][6][7][8]
Figure 1: Signaling Pathways of Fulvestrant and this compound.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and fulvestrant. It is important to note that the data for this compound is from preclinical studies, while the data for fulvestrant is from both preclinical and extensive clinical trials.
| Parameter | This compound | Reference |
| Target | LATS1/2 Kinases | [4] |
| IC50 (LATS1) | 0.76 nM | [4] |
| IC50 (LATS2) | 0.52 nM | [4] |
| Table 1: Preclinical Potency of this compound |
| Clinical Trial | Treatment Arm | Median Progression-Free Survival (PFS) | Reference |
| FALCON (Phase III) | Fulvestrant (500 mg) | 16.6 months | [9] |
| FALCON (Phase III) | Anastrozole (1 mg) | 13.8 months | [9] |
| Phase III (Second-line) | Fulvestrant (250 mg) | 5.5 months | [10] |
| Phase III (Second-line) | Anastrozole (1 mg) | 4.1 months | [10] |
| Table 2: Clinical Efficacy of Fulvestrant in ER+ Advanced Breast Cancer |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for a comprehensive understanding of the presented data.
This compound: In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against LATS1 and LATS2 kinases.
-
Methodology: The kinase activity of purified recombinant LATS1 and LATS2 was measured in the presence of varying concentrations of this compound. The assay likely involved a radiometric or fluorescence-based method to quantify the phosphorylation of a substrate peptide by the kinases. The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
This compound: Cell Growth Inhibition in ER+ Breast Cancer Cell Lines
-
Objective: To evaluate the effect of this compound on the growth of ER+ breast cancer cells, including those with endocrine resistance mutations.
-
Cell Lines: MCF-7 (ER+), T47D (ER+), including engineered lines with ESR1 mutations (Y537S, D538G).[11]
-
Methodology: Cells were seeded in multi-well plates and treated with various concentrations of this compound, fulvestrant, or a vehicle control (DMSO) for a specified duration (e.g., 9-14 days).[11] Cell proliferation was assessed using methods such as colony formation assays stained with crystal violet or direct cell counting.[11]
Fulvestrant: FALCON Phase III Clinical Trial
-
Objective: To compare the efficacy and safety of fulvestrant versus anastrozole as first-line treatment for postmenopausal women with hormone receptor-positive advanced breast cancer.
-
Study Design: A randomized, open-label, multicenter, phase III trial.
-
Patient Population: Postmenopausal women with locally advanced or metastatic ER-positive and/or progesterone receptor-positive breast cancer who had not received prior endocrine therapy for advanced disease.
-
Treatment Arms:
-
Fulvestrant 500 mg intramuscularly on days 0, 14, 28, and every 28 days thereafter.
-
Anastrozole 1 mg orally daily.
-
-
Primary Endpoint: Progression-free survival (PFS), defined as the time from randomization to disease progression or death from any cause.
Figure 2: Hypothetical Workflow for In Vitro Comparison.
Discussion and Conclusion
Fulvestrant and this compound represent two distinct therapeutic strategies for ER+ breast cancer. Fulvestrant is a direct antagonist and degrader of the estrogen receptor, a well-validated target in this disease. Its clinical efficacy is well-established through numerous clinical trials, making it a standard of care in various settings.
This compound, on the other hand, offers an innovative approach by targeting the Hippo signaling pathway to indirectly suppress ERα expression.[5][6] Preclinical data indicate that this compound is a potent inhibitor of LATS kinases and can inhibit the growth of ER+ breast cancer cells, including those with mutations that confer resistance to standard endocrine therapies.[11] This suggests that this compound could be a promising therapeutic option for patients who have developed resistance to direct ER-targeting agents.
A direct comparison of the two agents is challenging due to the different stages of their development. While fulvestrant has a proven track record in the clinic, the data for this compound is currently limited to preclinical studies. Future clinical trials of this compound will be crucial to determine its safety and efficacy in patients with ER+ breast cancer and to understand its potential positioning relative to existing therapies like fulvestrant.
References
- 1. The history and mechanism of action of fulvestrant [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Fulvestrant? [synapse.patsnap.com]
- 3. Fulvestrant - Wikipedia [en.wikipedia.org]
- 4. glpbio.com [glpbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Transcriptional repression of estrogen receptor alpha by YAP reveals the Hippo pathway as therapeutic target for ER+ breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transcriptional repression of estrogen receptor alpha by YAP reveals the Hippo pathway as therapeutic target for ER+ breast cancer. | Sigma-Aldrich [sigmaaldrich.com]
- 8. Transcriptional repression of estrogen receptor alpha by YAP reveals the Hippo pathway as therapeutic target for ER+ breast cancer [ideas.repec.org]
- 9. onclive.com [onclive.com]
- 10. Fulvestrant is an effective and well-tolerated endocrine therapy for postmenopausal women with advanced breast cancer: results from clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Head-to-Head Showdown: Evaluating VT02956 Against Other YAP/TAZ Inhibitors in Cancer Research
For researchers, scientists, and drug development professionals, the targeting of the Hippo-YAP/TAZ signaling pathway represents a promising frontier in oncology. Central to this effort is the development of potent and specific inhibitors. This guide provides a comparative analysis of VT02956, a novel LATS inhibitor, against other known YAP/TAZ inhibitors, supported by available experimental data to inform preclinical research and development decisions.
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation, often leading to the hyperactivity of the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif), is a common feature in many cancers. This has spurred the development of various inhibitory strategies targeting different nodes of this pathway. This guide focuses on a comparative overview of this compound and other notable YAP/TAZ inhibitors.
Mechanism of Action: An Overview
YAP/TAZ inhibitors can be broadly categorized based on their mechanism of action. This compound is an indirect inhibitor, targeting the upstream kinase LATS (Large Tumor Suppressor), which is a direct negative regulator of YAP/TAZ. By inhibiting LATS1 and LATS2, this compound prevents the phosphorylation of YAP and TAZ, leading to their nuclear translocation and subsequent activation of TEAD-mediated transcription. This seemingly counterintuitive pro-YAP/TAZ activity has shown therapeutic potential in specific contexts, such as ER+ breast cancer, by modulating estrogen receptor signaling.[1][2][3][4]
In contrast, other inhibitors directly target the interaction between YAP/TAZ and their primary transcriptional partners, the TEAD family of transcription factors. This disruption is a more direct approach to blocking the oncogenic output of the Hippo pathway.
Comparative Performance of YAP/TAZ Inhibitors
The following tables summarize the available quantitative data for this compound and other selected YAP/TAZ inhibitors. It is important to note that the IC50 values presented are from various studies and experimental conditions, which may not allow for direct, apples-to-apples comparison. However, this compilation provides a valuable reference for the relative potencies of these compounds.
| Inhibitor | Target | IC50 | Assay Type | Cell Line(s) | Reference(s) |
| This compound | LATS1 | 0.76 nM | In vitro kinase assay | - | [1][2] |
| LATS2 | 0.52 nM | In vitro kinase assay | - | [1][2] | |
| pYAP (S127) | 0.16 µM | HTRF assay | HEK293A | [5] | |
| Verteporfin | YAP-TEAD Interaction | Not specified | - | - | [6][7] |
| Celastrol | YAP-TEAD Interaction | Not specified | - | - | [8][9] |
| K-975 | TEAD | < 1 µM | Cell viability assay | MSTO-211H, NCI-H2052 | [10] |
| TEAD-Luc Reporter | 10-20 nM | Reporter assay | NCI-H2030, HOP 62 | [11] | |
| CA3 | YAP/TAZ signaling | Not specified | - | - | [12][13][14][15] |
| Dasatinib | Src kinase, YAP/TAZ | 40 nM - 1 µM | Cell viability assay | Renal cell carcinoma lines | [16] |
| Statins (Atorvastatin, Fluvastatin) | HMG-CoA Reductase (indirectly YAP/TAZ) | 0.95 - 23.5 µM | Cell viability assay | CMT9, CMT47 | [17] |
| Statins (Cerivastatin) | Colony Formation | 0.03 µM | Colony formation assay | PANC-1 | [18] |
Key Experimental Methodologies
To ensure the reproducibility and accurate interpretation of results, detailed experimental protocols for the key assays used in the evaluation of YAP/TAZ inhibitors are provided below.
Cell Viability Assay (MTT/CellTiter-Glo®)
This assay is fundamental for assessing the cytotoxic or cytostatic effects of the inhibitors on cancer cell lines.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the inhibitor (e.g., this compound, Verteporfin) or vehicle control (DMSO) for a specified period (e.g., 48, 72, or 96 hours).
-
MTT Assay:
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a dedicated solubilizing agent).
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
CellTiter-Glo® Assay:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well, mix, and incubate for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a non-linear regression curve fit.
YAP/TAZ-TEAD Luciferase Reporter Assay
This assay measures the transcriptional activity of the YAP/TAZ-TEAD complex, providing a direct readout of pathway inhibition.
Protocol:
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) in a 24-well plate with a TEAD-responsive luciferase reporter plasmid (e.g., 8xGTIIC-luciferase) and a constitutively active Renilla luciferase plasmid (for normalization).
-
Compound Treatment: After 24 hours, treat the transfected cells with the desired concentrations of the inhibitor or vehicle control.
-
Cell Lysis: After 24-48 hours of treatment, lyse the cells using a passive lysis buffer.
-
Luciferase Measurement: Use a dual-luciferase reporter assay system to measure both firefly and Renilla luciferase activities in the cell lysates.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Express the results as a percentage of the activity in vehicle-treated cells.
Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
This method quantifies the mRNA levels of YAP/TAZ target genes to confirm the downstream effects of the inhibitors.
Protocol:
-
Cell Treatment and RNA Extraction: Treat cells with the inhibitor for a specified time, then harvest the cells and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform quantitative PCR using a qPCR instrument with SYBR Green or TaqMan probes for specific YAP/TAZ target genes (e.g., CTGF, CYR61, ANKRD1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. The fold change in gene expression in inhibitor-treated cells is determined relative to vehicle-treated cells.
Signaling Pathway and Experimental Workflow
To visualize the intricate relationships within the Hippo-YAP/TAZ pathway and the points of intervention for the discussed inhibitors, a diagram is provided below. Additionally, a typical experimental workflow for evaluating a novel YAP/TAZ inhibitor is outlined.
Caption: The Hippo-YAP/TAZ signaling pathway and points of inhibitor intervention.
Caption: A typical experimental workflow for evaluating a novel YAP/TAZ inhibitor.
Concluding Remarks
The landscape of YAP/TAZ inhibitors is rapidly evolving, with diverse strategies being employed to drug this challenging pathway. This compound represents an upstream regulatory approach by targeting LATS kinases, which may offer therapeutic advantages in specific cancer contexts. Direct inhibitors of the YAP/TAZ-TEAD interaction, such as Verteporfin and K-975, provide a more direct means of shutting down the oncogenic transcriptional output of the pathway.
The selection of an appropriate inhibitor for preclinical studies will depend on the specific research question and the cancer model being investigated. The data and protocols presented in this guide are intended to provide a foundational resource for researchers to make informed decisions in the pursuit of novel and effective cancer therapies targeting the Hippo-YAP/TAZ pathway. Further head-to-head studies under standardized conditions are warranted to provide a more definitive comparative assessment of these promising inhibitors.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Transcriptional repression of estrogen receptor alpha by YAP reveals the Hippo pathway as therapeutic target for ER+ breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and Optimization of LATS1 and LATS2 Kinase Inhibitors for Use in Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Verteporfin inhibits YAP function through up-regulating 14-3-3σ sequestering YAP in the cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The clinically used photosensitizer Verteporfin (VP) inhibits YAP-TEAD and human retinoblastoma cell growth in vitro without light activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Celastrol as a Novel YAP-TEAD Inhibitor for Cancer Therapy by High Throughput Screening with Ultrasensitive YAP/TAZ-TEAD Biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of Celastrol as a Novel YAP-TEAD Inhibitor for Cancer Therapy by High Throughput Screening with Ultrasensitive YAP/TAZ–TEAD Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Anti-Cancer Effects of YAP Inhibitor (CA3) in Combination with Sorafenib against Hepatocellular Carcinoma (HCC) in Patient-Derived Multicellular Tumor Spheroid Models (MCTS) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The YAP1 signaling inhibitors, verteporfin and CA3, suppress the mesothelioma cancer stem cell phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A tightly controlled Src-YAP signaling axis determines therapeutic response to dasatinib in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Statins downregulate YAP and TAZ and exert anti-cancer effects in canine mammary tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Lipophilic statins inhibit YAP nuclear localization, co-activator activity and colony formation in pancreatic cancer cells and prevent the initial stages of pancreatic ductal adenocarcinoma in KrasG12D mice - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming Trastuzumab Resistance in HER2+ Breast Cancer: A Comparative Guide to Novel Therapeutic Strategies
For Immediate Release
Researchers and drug development professionals in oncology are continually seeking novel therapeutic avenues to combat resistance to established treatments. In the realm of HER2-positive (HER2+) breast cancer, resistance to trastuzumab remains a significant clinical challenge. This guide provides a comparative analysis of emerging therapeutic strategies, with a focus on the controversial role of the Hippo signaling pathway and a review of alternative HER2-targeted agents, supported by preclinical data.
The Hippo Pathway: A Double-Edged Sword in Trastuzumab Resistance
The Hippo signaling pathway and its downstream effectors, YAP and TAZ, have emerged as critical regulators of cell proliferation and survival. Recent studies have elucidated their significant role in the development of resistance to trastuzumab in HER2+ breast cancer.
Key Findings:
-
Upregulation and nuclear localization of the transcriptional co-activators YAP and TAZ are observed in trastuzumab-resistant HER2+ breast cancer cells.[1][2][3]
-
Inhibition of the YAP/TEAD complex, which is responsible for the transcriptional activity of YAP, has been shown to reverse trastuzumab resistance and suppress tumor growth in preclinical models.[2][4]
This evidence points towards a therapeutic strategy centered on the inhibition of YAP/TAZ activity to overcome trastuzumab resistance.
VT02956: A Counterintuitive Approach
This compound is identified as a potent inhibitor of LATS, a core kinase in the Hippo pathway. The primary function of LATS is to phosphorylate and thereby inhibit the activity of YAP and TAZ. Consequently, inhibiting LATS with this compound would lead to the activation of YAP/TAZ, which, based on current research, is implicated in promoting trastuzumab resistance. Therefore, this compound is not considered a viable therapeutic candidate for trastuzumab-resistant HER2+ breast cancer and may even be counterproductive.
Alternative Therapeutic Strategies: A Preclinical Data Comparison
Given the unsuitability of this compound, this guide focuses on comparing a proof-of-concept YAP/TEAD inhibitor, verteporfin, with established and emerging alternative therapies for trastuzumab-resistant HER2+ breast cancer. The following tables summarize key preclinical data for these agents.
In Vitro Efficacy in Trastuzumab-Resistant HER2+ Breast Cancer Cell Lines
| Therapeutic Agent | Mechanism of Action | Cell Line(s) | Key In Vitro Efficacy Data |
| Verteporfin | Inhibits YAP-TEAD interaction | BT-474 | Induces apoptosis and inhibits cell proliferation.[5] |
| Lapatinib | Dual tyrosine kinase inhibitor (EGFR/HER2) | Trastuzumab-resistant cell lines | Synergistic in vitro activity when combined with trastuzumab.[6] |
| Neratinib | Irreversible pan-HER tyrosine kinase inhibitor | Trastuzumab-resistant BT474R & SKBR3R | Inhibited pHER2 and pHER3 in resistant cell lines.[7] |
| Tucatinib | Highly selective HER2 tyrosine kinase inhibitor | Trastuzumab-resistant BT-474-TR & SK-BR3-TR | Inhibited proliferation at concentrations similar to parental cells; induced apoptosis.[8] |
| Ado-trastuzumab emtansine (T-DM1) | Antibody-drug conjugate (ADC) targeting HER2 | Trastuzumab-resistant models | Demonstrates activity in cells that have developed resistance to trastuzumab or lapatinib.[9] |
| Trastuzumab Deruxtecan (T-DXd) | Antibody-drug conjugate (ADC) targeting HER2 | T-DM1-resistant models | Demonstrates efficacy in T-DM1 resistant models.[7][10] |
In Vivo Efficacy in Trastuzumab-Resistant HER2+ Breast Cancer Xenograft Models
| Therapeutic Agent | Xenograft Model | Key In Vivo Efficacy Data |
| Verteporfin with Trastuzumab | Trastuzumab-resistant BT-474 xenograft | Combination led to significant inhibition of tumor growth.[2] |
| Tucatinib with Trastuzumab | BT-474 xenograft | Combination resulted in 10 complete and 1 partial tumor regressions in 12 mice.[2] |
| Trastuzumab Deruxtecan (T-DXd) | T-DM1-resistant HER2+ BCBM PDX model | Reduced tumor size and prolonged survival.[7][10] |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental designs discussed, the following diagrams are provided.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Trastuzumab-resistant HER2+ breast cancer cells (e.g., BT-474-TR, SK-BR3-TR) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of the test compounds (e.g., verteporfin, lapatinib, neratinib, tucatinib) or vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are expressed as a percentage of the vehicle-treated control.
Tumor Xenograft Model
-
Cell Implantation: Trastuzumab-resistant HER2+ breast cancer cells (e.g., BT-474-TR) are suspended in a suitable medium (e.g., Matrigel) and subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into treatment and control groups. Treatment with the test compound (administered via an appropriate route, e.g., oral gavage, intraperitoneal injection) or vehicle is initiated.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers, typically calculated using the formula: (Length × Width²)/2.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised and weighed. Tumor growth inhibition is calculated and compared between the treatment and control groups.
Conclusion
The landscape of therapeutic options for trastuzumab-resistant HER2+ breast cancer is evolving. While the initial exploration of Hippo pathway modulation presented a complex picture, the current body of preclinical evidence strongly suggests that inhibition of YAP/TAZ activity is a promising strategy to overcome resistance. The YAP/TEAD inhibitor verteporfin has demonstrated proof-of-concept efficacy in preclinical models. In contrast, the LATS inhibitor this compound is deemed unsuitable for this indication.
A comparative analysis of preclinical data highlights the potential of several alternative agents, including tyrosine kinase inhibitors like tucatinib and neratinib, and next-generation antibody-drug conjugates such as trastuzumab deruxtecan. These agents have shown significant activity in inhibiting the growth of trastuzumab-resistant tumors both in vitro and in vivo. Further clinical investigation is warranted to translate these promising preclinical findings into effective therapies for patients with trastuzumab-resistant HER2+ breast cancer.
References
- 1. Quantitative evaluation of trastuzumab deruxtecan pharmacokinetics and pharmacodynamics in mouse models of varying degrees of HER2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. [PDF] Preclinical Activity of HER2-Selective Tyrosine Kinase Inhibitor Tucatinib as a Single Agent or in Combination with Trastuzumab or Docetaxel in Solid Tumor Models | Semantic Scholar [semanticscholar.org]
- 4. Preclinical Activity of HER2-Selective Tyrosine Kinase Inhibitor Tucatinib as a Single Agent or in Combination with Trastuzumab or Docetaxel in Solid Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Verteporfin inhibits cell proliferation and induces apoptosis in different subtypes of breast cancer cell lines without light activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical and Clinical Efficacy of Trastuzumab Deruxtecan in Breast Cancer Brain Metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Verteporfin inhibits cell proliferation and induces apoptosis in different subtypes of breast cancer cell lines without light activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Preclinical and Clinical Efficacy of Trastuzumab Deruxtecan in Breast Cancer Brain Metastases - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of VT02956: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel LATS inhibitor, VT02956, against other therapeutic alternatives for Estrogen Receptor-Positive (ER+) breast cancer. The information is supported by experimental data from published studies.
This compound is a potent and selective inhibitor of the LATS1 and LATS2 kinases, key components of the Hippo signaling pathway.[1][2] By inhibiting LATS, this compound prevents the phosphorylation of YAP and TAZ, leading to their nuclear translocation and activation of TEAD-mediated transcription.[3][4] In the context of ER+ breast cancer, this activation of the Hippo pathway paradoxically leads to the transcriptional repression of the Estrogen Receptor Alpha gene (ESR1).[1][2][3] This unique mechanism of action makes this compound a promising therapeutic agent, particularly in endocrine-resistant breast cancers.[1][2]
Performance Comparison
This section provides a comparative overview of this compound and other relevant therapeutic agents for ER+ breast cancer.
Mechanism of Action
| Compound | Target | Mechanism of Action in ER+ Breast Cancer |
| This compound | LATS1/LATS2 Kinases | Inhibits LATS1/2, preventing YAP/TAZ phosphorylation. Nuclear YAP/TAZ, in conjunction with TEAD and VGLL3, leads to the transcriptional repression of ESR1.[1][2][3] |
| VT02484 (Inactive Analogue) | N/A (Inactive) | Used as a negative control in experiments to demonstrate the specificity of this compound's effects.[5] |
| Fulvestrant | Estrogen Receptor (ER) | A selective estrogen receptor degrader (SERD) that binds to the ER and promotes its degradation, thereby blocking estrogen signaling. |
| Tamoxifen | Estrogen Receptor (ER) | A selective estrogen receptor modulator (SERM) that acts as an antagonist in breast tissue, competitively inhibiting estrogen binding to the ER. |
| Palbociclib | CDK4/CDK6 | A cyclin-dependent kinase 4 and 6 inhibitor that blocks the progression of the cell cycle from G1 to S phase, a process often driven by estrogen signaling in ER+ breast cancer.[1][6][7] |
| Entinostat | Histone Deacetylases (HDACs) | An HDAC inhibitor that can induce the expression of VGLL3, which contributes to the repression of ESR1 transcription.[1][3] |
In Vitro Efficacy Data
| Compound/Combination | Cell Line/Model | Key Findings |
| This compound | ER+ Breast Cancer Cell Lines (e.g., MCF-7) | Dose-dependently inhibits cell growth and reduces ERα protein levels.[5] |
| This compound | Patient-Derived ER+ Breast Cancer Organoids | Inhibits the growth of tumor organoids, including those with ESR1 mutations conferring hormone therapy resistance.[1][5] |
| This compound + Palbociclib | MCF-7 Cells | Demonstrates a synergistic anti-cancer effect in colony-formation assays.[5] |
| This compound | MCF-7 cells with ERα Y537S or D538G knock-in | Inhibits the growth of cells harboring hormone therapy-resistant ESR1 mutations.[5] |
| Fulvestrant | ER+ Breast Cancer Cells | Induces degradation of ERα and inhibits cell proliferation. |
| Tamoxifen | ER+ Breast Cancer Cells | Inhibits estrogen-dependent cell growth. |
Experimental Protocols
Detailed Methodology: Breast Cancer Organoid Drug Response Assay
This protocol is a representative example for assessing the efficacy of compounds like this compound on patient-derived breast cancer organoids.
1. Organoid Culture:
-
Patient-derived breast tumor organoids (BTOs) are established and maintained in Matrigel domes with a specialized organoid growth medium.
-
Cultures are passaged every 7-14 days.
2. Drug Treatment:
-
Organoids are seeded into 96-well plates.
-
A dilution series of the test compounds (e.g., this compound, Fulvestrant, Palbociclib) and the inactive analogue (VT02484) are prepared. A DMSO control is also included.
-
The compounds are added to the organoid cultures. For combination studies, compounds are added simultaneously.
-
Organoids are incubated with the drugs for a specified period, typically 7-12 days.
3. Viability Assessment:
-
Cell viability is measured using a luminescent-based assay, such as the CellTiter-Glo® 3D Cell Viability Assay. This assay quantifies ATP levels, which correlate with the number of viable cells.
-
Luminescence is read using a plate reader.
4. Data Analysis:
-
The relative viability is calculated by normalizing the luminescence signal of the treated wells to the DMSO control wells.
-
Dose-response curves are generated, and IC50 values (the concentration of a drug that gives half-maximal response) are calculated using appropriate software (e.g., GraphPad Prism).
Visualizations
Signaling Pathway of this compound in ER+ Breast Cancer
Caption: this compound inhibits LATS, leading to YAP/TAZ activation and subsequent repression of ESR1 transcription.
Experimental Workflow for Organoid Drug Response Assay
Caption: Workflow for assessing the in vitro efficacy of therapeutic compounds using breast cancer organoids.
References
- 1. Palbociclib for the Treatment of Estrogen Receptor–Positive, HER2-Negative Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mechanisms involved in the resistance of estrogen receptor-positive breast cancer cells to palbociclib are multiple and change over time - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transcriptional repression of estrogen receptor alpha by YAP reveals the Hippo pathway as therapeutic target for ER+ breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. dovepress.com [dovepress.com]
- 7. targetedonc.com [targetedonc.com]
Evaluating the Specificity of VT02956 for LATS Kinases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the LATS kinase inhibitor VT02956 against other known inhibitors, focusing on specificity and potency. The information is intended to assist researchers in selecting the most appropriate tools for their studies of the Hippo signaling pathway.
Introduction to LATS Kinases and the Hippo Pathway
The Large Tumor Suppressor (LATS) kinases 1 and 2 are central components of the Hippo signaling pathway, a critical regulator of organ size, cell proliferation, and apoptosis. Dysregulation of the Hippo pathway is implicated in various cancers. LATS kinases phosphorylate and inhibit the transcriptional co-activators YAP and TAZ, preventing their nuclear translocation and subsequent activation of growth-promoting genes. Consequently, inhibitors of LATS kinases are valuable research tools and potential therapeutic agents. This compound has emerged as a potent LATS inhibitor. This guide evaluates its specificity in the context of other available LATS inhibitors.
Comparative Analysis of LATS Kinase Inhibitors
The potency of a kinase inhibitor is typically measured by its half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. The following table summarizes the reported IC50 values for this compound and other LATS kinase inhibitors. It is crucial to note that IC50 values can vary depending on the experimental conditions, particularly the concentration of ATP used in the assay.
| Inhibitor | LATS1 IC50 (nM) | LATS2 IC50 (nM) | Assay Conditions | Reference(s) |
| This compound | 0.76 | 0.52 | In vitro kinase assay | [1] |
| TRULI | 0.2 | Not Reported | 10 µM ATP | [2] |
| 80 | Not Reported | 250 µM ATP | [2] | |
| TDI-011536 | More potent than TRULI | More potent than TRULI | Not specified | [3] |
| GA-017 | 4.10 | 3.92 | Not specified | [4] |
| NIBR-LTSi | 1.4 | Not Reported | Caliper assay | [3] |
Note: A comprehensive, publicly available kinome-wide selectivity profile for this compound was not identified during the preparation of this guide. Such a profile, often generated using platforms like KinomeScan, would provide a broader understanding of its off-target effects.
For comparison, selectivity data for other LATS inhibitors have been reported. For instance, in a screen against 314 kinases, 34 were found to bind more strongly to TRULI than to LATS1[2]. Another inhibitor, GA-017, was reported to have high potency against 16 out of 321 tested kinases. In contrast, a highly selective inhibitor, compound 5l, showed activity against only three off-target kinases out of a panel of 468[4]. This highlights the importance of comprehensive selectivity profiling when interpreting experimental results.
Signaling Pathway and Experimental Workflow
To understand the context of LATS kinase inhibition and the methods used to evaluate it, the following diagrams illustrate the Hippo signaling pathway and a typical experimental workflow for assessing inhibitor specificity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 3. Discovery and Optimization of LATS1 and LATS2 Kinase Inhibitors for Use in Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of selective LATS inhibitors via scaffold hopping: enhancing drug-likeness and kinase selectivity for potential applications in regenerative medicine - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Key Experiments with VT02956: A Comparative Guide
For researchers and drug development professionals investigating novel therapies for Estrogen Receptor-Positive (ER+) breast cancer, the LATS inhibitor VT02956 presents a promising therapeutic avenue. This guide provides a comprehensive comparison of this compound with other relevant compounds, supported by experimental data from pivotal literature. Detailed methodologies for key experiments are outlined to facilitate replication and further investigation.
Mechanism of Action: Targeting the Hippo-YAP Pathway
This compound is a potent inhibitor of the LATS1 and LATS2 kinases, core components of the Hippo signaling pathway.[1][2] In ER+ breast cancer, inhibition of LATS by this compound leads to the dephosphorylation and activation of the transcriptional co-activator YAP. Activated YAP then translocates to the nucleus and, in complex with TEAD transcription factors, upregulates the expression of target genes, including VGLL3.[3][4] The VGLL3 protein, in turn, recruits the NCOR2/SMRT repressor complex to the super-enhancer of the ESR1 gene, which encodes for Estrogen Receptor Alpha (ERα). This leads to the transcriptional silencing of ESR1, resulting in reduced ERα levels and subsequent inhibition of ER+ breast cancer cell growth.[3][4] This unique mechanism of action makes this compound a compelling candidate for treating ER+ breast cancers, including those resistant to conventional endocrine therapies.
A structurally related but inactive analogue, VT02484, serves as a negative control in these studies and shows no significant inhibition of LATS kinases or downstream effects.
Signaling Pathway Diagram
Caption: Mechanism of action of this compound in ER+ breast cancer.
Comparative Performance Data
The efficacy of this compound has been evaluated against its inactive analogue and other established breast cancer therapies in various in vitro models.
In Vitro LATS Kinase Inhibition
| Compound | Target | IC50 (nM) |
| This compound | LATS1 | 0.76 |
| This compound | LATS2 | 0.52 |
| VT02484 | LATS1/2 | No inhibition |
Anti-proliferative Activity in ER+ Breast Cancer Cell Lines
| Cell Line | Treatment (Concentration) | Relative Cell Proliferation (%) |
| MCF-7 (WT) | DMSO | 100 |
| This compound (0.5 µM) | ~40 | |
| This compound (2 µM) | ~20 | |
| MCF-7 (LATS1/2 dKO) | This compound (2 µM) | ~100 |
| MCF-7 (YAP/TAZ dKO) | This compound (2 µM) | ~100 |
Efficacy in Endocrine-Resistant Models (Colony Formation Assay)
| Cell Line | Treatment (Concentration) | Colony Formation |
| MCF-7 (ERα Y537S) | DMSO | +++ |
| 4OHT (1 µM) | +++ | |
| Fulvestrant (0.2 µM) | ++ | |
| This compound (2 µM) | + | |
| VT02484 (2 µM) | +++ | |
| T47D (ERα Y537S) | DMSO | +++ |
| 4OHT (1 µM) | +++ | |
| Fulvestrant (0.2 µM) | ++ | |
| This compound (2 µM) | + | |
| VT02484 (2 µM) | +++ |
Note: '+' indicates relative colony formation intensity.
Synergistic Effect with Palbociclib (CDK4/6 Inhibitor)
In MCF-7 cells, the combination of this compound with the CDK4/6 inhibitor Palbociclib demonstrated a synergistic anti-cancer effect, as observed in colony formation assays.[1]
| Treatment | Colony Formation |
| DMSO | +++ |
| VT02484 (2 µM) | +++ |
| Palbociclib (0.1 µM) | ++ |
| This compound (2 µM) | + |
| This compound (2 µM) + Palbociclib (0.1 µM) | +/- |
Note: '+/-' indicates very weak or no colony formation.
Effect on Patient-Derived Tumor Organoids (BTO)
This compound effectively inhibited the growth of ER+ patient-derived breast tumor organoids (BTO-02).
| Treatment | Organoid Growth |
| DMSO | Normal Growth |
| This compound | Significant Inhibition |
Key Experimental Methodologies
Experimental Workflow: In Vitro Drug Efficacy Testing
Caption: General workflow for in vitro evaluation of this compound.
1. In Vitro LATS Kinase Assay:
-
Objective: To determine the direct inhibitory effect of this compound on LATS1 and LATS2 kinase activity.
-
Protocol:
-
Recombinant LATS1 or LATS2 kinase is incubated with a biotinylated YAP peptide substrate and ATP in a kinase reaction buffer.
-
The test compound (this compound or VT02484) is added at various concentrations.
-
The reaction is allowed to proceed at 30°C for a defined period.
-
The reaction is stopped, and the level of phosphorylated YAP peptide is quantified using a suitable detection method, such as Homogeneous Time-Resolved Fluorescence (HTRF).
-
IC50 values are calculated from the dose-response curves.
-
2. Cell Proliferation and Colony Formation Assays:
-
Objective: To assess the effect of this compound on the growth and survival of ER+ breast cancer cells.
-
Protocol:
-
Cell Seeding: Breast cancer cells (e.g., MCF-7, T47D, or their derivatives with ESR1 mutations) are seeded in multi-well plates.
-
Treatment: After cell attachment, the medium is replaced with fresh medium containing various concentrations of this compound, VT02484, or comparator drugs (e.g., Fulvestrant, Palbociclib).
-
Incubation: Cells are incubated for a period of 4 to 14 days, depending on the assay.
-
Quantification:
-
Cell Proliferation: Cell viability is measured using methods like direct cell counting, MTT, or CellTiter-Glo assays.
-
Colony Formation: Cells are fixed and stained with crystal violet. The number and size of colonies (defined as a cluster of ≥50 cells) are quantified.
-
-
3. Patient-Derived Tumor Organoid (BTO) Culture and Drug Testing:
-
Objective: To evaluate the efficacy of this compound in a more physiologically relevant 3D model.
-
Protocol:
-
Organoid Establishment: Fresh tumor tissue from ER+ breast cancer patients is dissociated and cultured in Matrigel with a specialized organoid growth medium.
-
Drug Treatment: Established organoids are treated with this compound or control compounds.
-
Growth Assessment: Organoid growth is monitored over several days using brightfield microscopy. Changes in organoid size and morphology are quantified using image analysis software.
-
4. Quantitative Real-Time PCR (qPCR):
-
Objective: To measure the effect of this compound on the expression of YAP target genes and ERα and its target genes.
-
Protocol:
-
Cells are treated with this compound or controls for a specified time (e.g., 48 hours).
-
Total RNA is extracted and reverse-transcribed into cDNA.
-
qPCR is performed using primers specific for YAP target genes (e.g., ANKRD1, CTGF, CYR61) and ERα target genes (e.g., ESR1, GREB1, TFF1).
-
Gene expression levels are normalized to a housekeeping gene, and the fold change relative to the control is calculated.
-
Alternative and Combination Therapies
Entinostat: A histone deacetylase (HDAC) inhibitor, Entinostat, has been shown to also induce the expression of VGLL3.[3][4] This suggests a potentially convergent mechanism with this compound in repressing ESR1 expression. Combination studies have indicated a minor additive effect when this compound is used with Entinostat.
Palbociclib: This CDK4/6 inhibitor is a standard-of-care therapy for ER+ breast cancer. The synergistic effect observed with this compound suggests that dual targeting of the LATS-YAP-ERα axis and the cell cycle machinery could be a highly effective therapeutic strategy.[1]
Fulvestrant: A selective estrogen receptor degrader (SERD), Fulvestrant directly targets and degrades the ERα protein. In models of endocrine resistance due to ESR1 mutations, this compound demonstrates superior or comparable efficacy to Fulvestrant in inhibiting cancer cell growth.[1]
This guide provides a foundational overview for replicating and expanding upon the key findings related to this compound. For detailed experimental conditions and further data, researchers are encouraged to consult the primary literature.
References
- 1. researchgate.net [researchgate.net]
- 2. Hippo signalling maintains ER expression and ER+ breast cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mutation site and context dependent effects of ESR1 mutation in genome-edited breast cancer cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transcriptional repression of estrogen receptor alpha by YAP reveals the Hippo pathway as therapeutic target for ER+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling VT02956
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of VT02956, a potent LATS inhibitor.
This document provides crucial safety and logistical information for the laboratory use of this compound (CAS No. 2999763-09-4). Given its high potency as a LATS kinase inhibitor, a cautious approach to handling is imperative to ensure personnel safety and prevent contamination. The following procedures are based on available safety data sheets and best practices for managing potent research compounds.
Immediate Safety Information
This compound is a potent inhibitor of LATS1 and LATS2 kinases.[1] While one supplier's Safety Data Sheet (SDS) classifies it as not a hazardous substance or mixture, its significant biological activity at low nanomolar concentrations necessitates handling it as a potent compound.[2] Standard laboratory safety protocols should be strictly followed, with an emphasis on avoiding direct contact, inhalation, and ingestion.
Personal Protective Equipment (PPE)
Consistent with guidelines for handling potent pharmaceutical compounds, the following PPE is mandatory when working with this compound in solid or solution form.[3][4]
| PPE Category | Item | Specifications and Recommendations |
| Eye Protection | Safety Goggles | Must be worn at all times to protect from splashes. |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of nitrile gloves. Change the outer pair immediately if contaminated. |
| Body Protection | Laboratory Coat | A dedicated lab coat should be worn over personal clothing. |
| Respiratory Protection | Fume Hood or Ventilated Enclosure | All handling of solid this compound and preparation of solutions should be conducted in a certified chemical fume hood or other ventilated enclosure to avoid inhalation of dust or aerosols. |
Emergency Procedures
In case of accidental exposure, follow these first aid measures immediately.[2]
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention immediately. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling Protocol
A step-by-step workflow for handling this compound is detailed below. This process is designed to minimize exposure and prevent cross-contamination.
Storage Conditions
To ensure the stability of this compound, adhere to the following storage recommendations.[1][5]
| Form | Storage Temperature | Duration |
| Solid (Powder) | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Disposal Plan
The disposal of this compound and associated waste must be handled in accordance with institutional and local regulations for chemical waste.
Waste Segregation and Disposal
Proper segregation of waste is crucial to prevent accidental reactions and ensure compliant disposal.[6][7]
| Waste Type | Disposal Procedure |
| Solid this compound | Collect in a clearly labeled, sealed container for hazardous chemical waste. |
| Solutions of this compound | Collect in a labeled, sealed, and appropriate solvent waste container. Do not mix with incompatible waste streams. |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of as solid chemical waste in a designated, sealed container. |
| Contaminated PPE (e.g., gloves, disposable lab coat) | Bag and seal in a designated container for hazardous waste. |
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
Experimental Protocols and Data
This compound is a potent inhibitor of LATS1 and LATS2, key kinases in the Hippo signaling pathway.[1]
In Vitro Kinase Assay
Objective: To determine the in vitro inhibitory activity of this compound against LATS1 and LATS2.
Methodology: The kinase activity of LATS1 and LATS2 is measured in the presence of varying concentrations of this compound. The amount of phosphorylated substrate is quantified to determine the IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.
Quantitative Data:
| Target | IC50 (nM) |
| LATS1 | 0.76 |
| LATS2 | 0.52 |
Data sourced from MedchemExpress.[1]
Hippo Signaling Pathway Inhibition
The Hippo pathway is a critical signaling cascade that regulates cell proliferation and apoptosis. LATS kinases are central components of this pathway. Inhibition of LATS by this compound leads to the dephosphorylation and activation of YAP/TAZ, transcriptional co-activators that promote cell growth.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
